3PO
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGYMNWMDNSTL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348103 | |
| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18550-98-6 | |
| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Tumultuous Tale of 3PO: A Pioneering PFKFB3 Inhibitor and the Unraveling of its True Mechanism
For decades, the small molecule 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) was hailed as a specific inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. This belief positioned this compound as a valuable tool for cancer and angiogenesis research. However, recent investigations have challenged this long-held view, revealing a more complex and indirect mechanism of action. This technical guide delves into the discovery, history, and evolving understanding of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of this pivotal molecule and its legacy.
The Dawn of PFKFB3 Inhibition: The Discovery of this compound
The story of this compound as a PFKFB3 inhibitor began in 2008 with a publication by Clem et al. in Molecular Cancer Therapeutics.[1] This seminal work identified this compound as a small molecule that could suppress glycolytic flux and tumor growth. The researchers reported that this compound acted as a competitive inhibitor of PFKFB3, a critical enzyme that produces fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2][3][4] The initial excitement surrounding this compound stemmed from its potential to selectively target the heightened glycolytic rate, a hallmark of cancer cells known as the Warburg effect.
The Shifting Paradigm: Unraveling the True Mechanism of this compound
For years, this compound was widely used as a selective PFKFB3 inhibitor. However, inconsistencies in experimental results and a lack of direct binding evidence began to raise questions. A pivotal 2020 study by Veseli et al., published in FEBS Letters, directly challenged the established mechanism.[5][6] Using isothermal titration calorimetry (ITC), a technique that measures the heat changes associated with binding events, the researchers demonstrated that this compound does not directly bind to PFKFB3.[5][6]
Instead, their findings suggested that this compound's inhibitory effect on glycolysis is an indirect consequence of intracellular acidification.[5][6] The study proposed that this compound accumulates within cells, leading to a decrease in intracellular pH. This acidic environment, in turn, inhibits various glycolytic enzymes, leading to the observed reduction in glucose uptake and lactate production.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its more potent derivative, PFK158.
Table 1: In Vitro Potency of PFKFB3 Inhibitors
| Compound | Target | Assay | IC50 | Reference(s) |
| This compound | Recombinant Human PFKFB3 | Enzyme Activity Assay | 22.9 µM | [4] |
| This compound | Various Cancer Cell Lines | Proliferation Assay | 1.4 - 24 µM | |
| PFK158 | Recombinant Human PFKFB3 | Enzyme Activity Assay | 137 nM | |
| PFK158 | Various Cancer Cell Lines | Proliferation Assay | Varies by cell line |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference(s) |
| Clearance (CL) | 2312 mL/min/kg | Intravenous | [4] |
| Half-life (T1/2) | 0.3 hr | Intravenous | [4] |
| Cmax | 113 ng/mL | Intravenous | [4] |
| AUC0-inf | 36 ng/hr/mL | Intravenous | [4] |
Experimental Protocols
PFKFB3 Enzyme Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the PFKFB3 kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human PFKFB3 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrates: Fructose-6-phosphate (F6P) and ATP
-
Test compounds (e.g., this compound, PFK158) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare the kinase reaction mixture by adding assay buffer, F6P, and ATP to each well of a 96-well plate.
-
Add the test compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant PFKFB3 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent, and finally measuring the luminescence.
-
Calculate the percent inhibition of PFKFB3 activity for each compound concentration relative to the vehicle control.
Cellular Glycolysis Assay (Lactate Production)
This assay measures the rate of lactate production by cells, a key indicator of glycolytic flux.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium
-
Test compounds (e.g., this compound, PFK158) dissolved in DMSO
-
Lactate Assay Kit (e.g., from Cayman Chemical or Megazyme)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Normalize the lactate production to the cell number or total protein content in each well.
-
Calculate the percent inhibition of lactate production for each compound concentration relative to the vehicle control.
Visualizing the Science
The following diagrams illustrate key concepts related to PFKFB3 and the discovery of its inhibitors.
Caption: PFKFB3 signaling pathway and the initial hypothesis of this compound's action.
Caption: A generalized workflow for the discovery of enzyme inhibitors.
Caption: The evolution of understanding this compound's mechanism of action.
The Legacy of this compound and the Rise of PFK158
Despite the revised understanding of its mechanism, the discovery of this compound was a landmark event. It validated PFKFB3 as a druggable target for cancer therapy and spurred the development of more potent and specific inhibitors. One such success story is PFK158, a this compound analog with significantly improved potency and pharmacokinetic properties.[2] PFK158 has been shown to be a more direct and potent inhibitor of PFKFB3 and has progressed to clinical trials for the treatment of advanced solid malignancies.[2]
Conclusion
The journey of this compound from a celebrated specific inhibitor to a molecule with a more nuanced, indirect mechanism of action is a testament to the dynamic nature of scientific discovery. While it may not be the direct PFKFB3 inhibitor it was once thought to be, its role in highlighting the therapeutic potential of targeting glycolysis in cancer is undeniable. The story of this compound serves as a crucial case study for researchers, emphasizing the importance of rigorous validation of molecular mechanisms and paving the way for the development of next-generation glycolytic inhibitors like PFK158.
References
The Pivotal Role of PFKFB3 in Driving Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant metabolic landscape of cancer cells, characterized by a profound reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect—presents a compelling target for therapeutic intervention. At the heart of this metabolic reprogramming lies 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a bifunctional enzyme that plays a critical role in sustaining high glycolytic rates in malignant cells. This technical guide provides an in-depth exploration of PFKFB3's function in cancer metabolism, its intricate regulation by key oncogenic signaling pathways, and its emergence as a promising target for novel anti-cancer therapies. We will delve into quantitative data on its expression and inhibition, detailed experimental protocols for its study, and visual representations of its signaling networks.
Core Concepts: PFKFB3 Function and Upregulation in Cancer
PFKFB3 is one of four isoforms of the PFKFB enzyme family, responsible for synthesizing and degrading fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. The PFKFB3 isoenzyme exhibits one of the highest kinase-to-phosphatase activity ratios (approximately 740:1), leading to a net increase in F-2,6-BP levels.[1] This potent enzymatic activity robustly drives glycolytic flux, providing cancer cells with the necessary ATP and biosynthetic precursors for rapid proliferation.[2]
Numerous studies have documented the overexpression of PFKFB3 in a wide array of human cancers, including breast, colon, lung, gastric, pancreatic, and renal cell carcinoma.[3] This upregulation is frequently correlated with advanced tumor stages, increased aggressiveness, and poor patient prognosis, underscoring its significance in tumor progression.[3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding PFKFB3 expression in cancer and the efficacy of its inhibitors.
Table 1: PFKFB3 Expression in Cancerous vs. Normal Tissues
| Cancer Type | Tissue | PFKFB3 Expression Level | Fold Change (Cancer vs. Normal) | Reference |
| Lung Adenocarcinoma | Human Tissue | Significantly higher mRNA and protein | Not specified | [4] |
| Renal Cell Carcinoma | Human Tissue & Cell Lines | Significantly upregulated | Not specified | [3] |
| Breast Cancer | Orthotopic Mouse Model | Increased with tumor growth | Not specified | [4] |
| High-Grade Glioma | Human Tissue | High PFKFB4:PFKFB3 mRNA ratio correlates with poor survival | Not specified | [5] |
Table 2: IC50 Values of PFKFB3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PFK158 | H1048 | Small Cell Lung Carcinoma | 7.1 ± 1.6 | [6] |
| PFK158 | H1882 | Small Cell Lung Carcinoma | 8.4 ± 2.8 | [6] |
| PFK158 | H1876 | Small Cell Lung Carcinoma | 10.1 ± 2.3 | [6] |
| PFK158 | DMS53 | Small Cell Lung Carcinoma | 11.2 ± 2.4 | [6] |
| PFK158 (CSC enriched) | H1048 | Small Cell Lung Carcinoma | 2.2 ± 0.8 | [6] |
| PFK158 (CSC enriched) | H1882 | Small Cell Lung Carcinoma | 2.6 ± 1.2 | [6] |
| PFK158 (CSC enriched) | H1876 | Small Cell Lung Carcinoma | 3.06 ± 0.8 | [6] |
| PFK158 (CSC enriched) | DMS53 | Small Cell Lung Carcinoma | 3.6 ± 1.1 | [6] |
| 3PO | LLC | Lewis Lung Carcinoma | 30 (used concentration) | [7] |
Table 3: Effects of PFKFB3 Inhibition/Knockdown on Cancer Cell Metabolism
| Intervention | Cell Line | Cancer Type | Effect on Glycolysis | Quantitative Change | Reference |
| PFKFB3 shRNA | ACHN, A498 | Renal Cell Carcinoma | Decreased glucose uptake and lactate secretion | Not specified | [3] |
| PFKFB3 siRNA | HeLa | Cervical Cancer | Reduced nuclear F-2,6-BP production | Marked reduction | [7] |
| PFKFB3 siRNA | 3T3-L1 (Adipocytes) | Not applicable | Reduced 2-deoxyglucose uptake | Not specified | [8] |
| PFK158 | PC9 | Non-Small Cell Lung Carcinoma | Reduced glucose utilization in glycolysis and TCA cycle | Significant reduction in labeled sorbitol and fructose | [9] |
| AZ67 | Endothelial Cells | Not applicable | No significant effect on lactate production | Not specified | [1] |
Key Signaling Pathways Involving PFKFB3
PFKFB3 expression and activity are tightly regulated by a network of oncogenic signaling pathways. Furthermore, PFKFB3 itself can influence downstream signaling cascades, creating a complex web of interactions that promote cancer progression.
Upstream Regulation of PFKFB3
Several major cancer-related pathways converge on PFKFB3 to enhance its expression and activity:
-
HIF-1α Pathway: Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α directly binds to a hypoxia response element in the PFKFB3 gene promoter, driving its transcription.[10] This mechanism ensures that cancer cells can maintain high glycolytic rates even with limited oxygen.
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, upregulates PFKFB3 expression. Specifically, the mTORC1 complex has been shown to increase PFKFB3 levels in an HIF-1α-dependent manner in acute myeloid leukemia cells.[11]
-
AMPK Pathway: AMP-activated protein kinase (AMPK), the master sensor of cellular energy status, can directly phosphorylate PFKFB3 at Ser461.[12] This phosphorylation event enhances PFKFB3's kinase activity, thereby boosting glycolysis in response to energy demands.[2]
-
p38/MK2 Pathway: In response to cellular stress, the p38/MK2 MAPK pathway can induce a rapid increase in PFKFB3 mRNA levels and also phosphorylate PFKFB3 at Ser461, leading to its activation.[13]
Upstream regulation of PFKFB3 expression and activity.
Downstream Effects of PFKFB3
Beyond its direct role in glycolysis, PFKFB3 influences other critical cellular processes:
-
Cell Cycle Progression: PFKFB3 has been shown to regulate the cell cycle by influencing the activity of cyclin-dependent kinase 1 (Cdk1). Inhibition of PFKFB3 leads to reduced Cdk1 activity, resulting in the accumulation of the cell cycle inhibitor p27, which in turn causes a G1/S phase block.[7]
-
Angiogenesis: PFKFB3 is essential for angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. It supports the high glycolytic rate required by endothelial cells for proliferation and migration.[14]
-
Apoptosis: By maintaining cellular energy homeostasis and influencing cell cycle regulators, PFKFB3 can suppress apoptosis, thereby promoting cancer cell survival.[7]
Downstream effects of PFKFB3 on cellular processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of PFKFB3 in cancer metabolism.
Western Blot Analysis for PFKFB3 Expression
This protocol is for the detection and quantification of PFKFB3 protein levels in cell lysates.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V in a cold room.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PFKFB3 (e.g., Abcam ab181861, 1:1000 dilution) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:3000 dilution) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin or α-tubulin.
-
Workflow for Western Blot analysis of PFKFB3.
Glucose Uptake Assay
This protocol measures the rate of glucose uptake in cancer cells, often using a fluorescent glucose analog like 2-NBDG.
-
Cell Seeding:
-
Seed cells (e.g., 2 x 10^3 cells/well) in a 96-well plate and incubate overnight at 37°C.[3]
-
-
Starvation and Treatment:
-
Wash cells with PBS.
-
Starve cells in serum-free, glucose-free medium for 2-4 hours.[3]
-
If applicable, treat cells with inhibitors or other compounds during the last hour of starvation.
-
-
2-NBDG Incubation:
-
Remove the starvation medium.
-
Add 100 µL of glucose-free medium containing 50-150 µg/mL of 2-NBDG to each well.[6]
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of lysis buffer (e.g., RIPA buffer).
-
Measure the fluorescence of the lysate using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence signal to the protein concentration of each well, determined by a BCA assay.
-
Lactate Production Assay
This protocol quantifies the amount of lactate secreted into the culture medium, a key indicator of glycolytic activity.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well or 96-well plate at a desired density (e.g., 1.5 x 10^4 cells/well for a 6-well plate).[15]
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the desired treatments (e.g., PFKFB3 inhibitors).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the culture medium from each well.
-
Centrifuge the medium at 2,000 x g for 10 minutes to remove any detached cells or debris.
-
The supernatant is the sample for the lactate assay.
-
-
Lactate Measurement:
-
Use a commercial lactate assay kit (e.g., from Abcam, BioVision, or Jiancheng Bioengineering Institute) and follow the manufacturer's protocol.[3][15][16]
-
Typically, this involves mixing the sample with a reaction buffer containing lactate dehydrogenase (LDH) and a probe. LDH oxidizes lactate, and the resulting product reacts with the probe to generate a colorimetric or fluorometric signal.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength (e.g., 450 nm for colorimetric assays).[3]
-
-
Normalization:
-
After collecting the medium, lyse the cells remaining in the wells and measure the total protein content using a BCA assay.
-
Normalize the lactate concentration in the medium to the total protein content of the corresponding well.
-
Conclusion and Future Directions
PFKFB3 stands out as a critical node in the metabolic reprogramming of cancer cells, making it a highly attractive target for therapeutic development. Its overexpression in numerous cancers and its central role in driving the Warburg effect highlight its importance in tumorigenesis. The development of specific and potent PFKFB3 inhibitors holds great promise for a new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumors. Future research should focus on the long-term effects of PFKFB3 inhibition, the potential for combination therapies with existing treatments, and the identification of predictive biomarkers to guide the clinical application of PFKFB3-targeted therapies. This in-depth understanding of PFKFB3's role and the methodologies to study it will be instrumental in advancing the field of cancer metabolism and developing more effective treatments for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PFKFB4 interacts with FBXO28 to promote HIF-1α signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mTOR up-regulation of PFKFB3 is essential for acute myeloid leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Endothelial Arginine Metabolism in Angiogenesis: Mechanistic Insights from Tissue Repair to Tumor Progression [mdpi.com]
- 15. Lactate production assay [bio-protocol.org]
- 16. Lactate production assay [bio-protocol.org]
The Evolving Understanding of 3PO's Function in Glycolysis: A Technical Guide
Executive Summary: The small molecule 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is widely utilized as an inhibitor of glycolysis in metabolic research, particularly in the context of oncology. Initially characterized as a direct, competitive inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), this compound was believed to exert its effects by reducing the levels of the potent glycolytic activator, fructose-2,6-bisphosphate (Fru-2,6-BP). However, recent, compelling evidence has challenged this model. This guide synthesizes the current understanding of this compound's mechanism of action, presenting the original hypothesis, the revised model based on new data, quantitative effects on cellular metabolism, and detailed protocols for key experimental validation. Current research indicates that this compound does not directly bind to PFKFB3 but instead inhibits glycolysis by inducing intracellular lactate accumulation, leading to cytoplasmic acidification and a subsequent non-specific reduction in the activity of pH-sensitive glycolytic enzymes.
Introduction: The Role of PFKFB3 in Glycolytic Regulation
Glycolysis is a fundamental metabolic pathway for energy production. In many pathological states, including cancer, this pathway is significantly upregulated, a phenomenon known as the "Warburg Effect." A key regulator of glycolytic flux is the bifunctional enzyme PFKFB3. PFKFB3 synthesizes Fructose-2,6-bisphosphate (Fru-2,6-BP), which is not a glycolytic intermediate itself but serves as a powerful allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a rate-limiting enzyme in glycolysis. By increasing PFK-1 activity, elevated Fru-2,6-BP levels dramatically accelerate the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, thereby committing glucose to the glycolytic pathway. Due to its high kinase-to-phosphatase activity ratio and its induction by oncogenes and hypoxia, PFKFB3 is a prime target for therapeutic intervention aimed at normalizing metabolic activity in cancer cells.[1]
The Initial Hypothesis: this compound as a Direct PFKFB3 Inhibitor
Initial studies identified this compound as a small-molecule inhibitor of PFKFB3.[2] The proposed mechanism was that this compound competes with the enzyme's natural substrate, fructose-6-phosphate (Fru-6-P), thereby blocking the synthesis of Fru-2,6-BP.[2] This reduction in the key allosteric activator Fru-2,6-BP would, in turn, decrease the activity of PFK-1, leading to a suppression of overall glycolytic flux. This model was supported by observations that this compound treatment reduced intracellular Fru-2,6-BP levels, suppressed glucose uptake, and decreased the production of lactate and ATP in various cancer cell lines.[2][3]
Caption: Hypothesized mechanism where this compound directly inhibits PFKFB3.
Quantitative Data Supporting Direct Inhibition
The initial characterization of this compound yielded specific inhibitory concentrations against both the recombinant enzyme and various cancer cell lines.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ (PFKFB3) | 22.9 µM | Recombinant human PFKFB3 protein | [2] |
| IC₅₀ (Proliferation) | 1.4 - 24 µM | Human malignant hematopoietic and adenocarcinoma cell lines | [2][4] |
| In Vivo Dosage | 0.07 mg/g (i.p.) | Tumor-bearing C57Bl/6 and BALB/c athymic mice | [3][5] |
The Revised Mechanism: Intracellular Acidification via Lactate Accumulation
Despite the widespread use of this compound as a specific PFKFB3 inhibitor, subsequent rigorous biophysical studies failed to corroborate the initial hypothesis. Isothermal Titration Calorimetry (ITC), a gold-standard method for measuring binding affinity, revealed that this compound does not physically bind to the PFKFB3 enzyme, even at concentrations as high as 750 µM.[4][6][7] This finding prompted a re-evaluation of its mechanism of action.
The current, evidence-based model posits that this compound's anti-glycolytic effects are indirect. Instead of targeting PFKFB3, this compound appears to inhibit the export of lactate from the cell, potentially by blocking monocarboxylate transporters (MCTs) like MCT1 and MCT4.[4] This blockade leads to the accumulation of intracellular lactic acid, which in turn causes a significant drop in intracellular pH (pHi).[7][8] Key glycolytic enzymes, particularly PFK-1 and hexokinase, are highly sensitive to pH and are inhibited by acidic conditions. Therefore, this compound suppresses glycolysis not through a specific enzyme target, but by creating an intracellular environment that is non-conducive to the function of multiple enzymes in the pathway.[4][7]
Caption: Revised mechanism where this compound causes intracellular lactate accumulation and acidification.
Quantitative Data Supporting the Revised Mechanism
This model is supported by direct measurements of intracellular pH and metabolite concentrations following this compound treatment.
| Parameter | Observation | Cell Line / Condition | Reference |
| Binding to PFKFB3 | No binding detected up to 750 µM | Isothermal Titration Calorimetry | [4][6][7] |
| Extracellular Acidification Rate (ECAR) | Decreased by >50% with 20 µM this compound | Human Umbilical Vein Endothelial Cells (HUVECs) | [8] |
| Intracellular Lactate | Significantly increased | HUVECs, Neutrophils | [8][9] |
| Intracellular pH (pHi) | Significantly decreased (acidification) | HUVECs | [7][8] |
| Intracellular Glutathione | Significantly decreased | Neutrophils | [9] |
Key Experimental Protocols
Validating the mechanism of action for a metabolic inhibitor like this compound requires a multi-faceted approach. Below are methodologies for the key experiments that were pivotal in redefining its function.
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the binding affinity (or lack thereof) between this compound and purified PFKFB3 protein.
-
Methodology:
-
Preparation: Purified, recombinant PFKFB3 protein is extensively dialyzed into a specific buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). This compound is dissolved in the final dialysis buffer to avoid heat artifacts from solvent differences.
-
Loading: The PFKFB3 solution (e.g., 20-50 µM) is loaded into the sample cell of the ITC instrument. The this compound solution (e.g., 500-1000 µM) is loaded into the injection syringe.
-
Titration: A series of small, precise injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell containing the PFKFB3 protein while the temperature is held constant.
-
Measurement: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon each injection.
-
Analysis: The heat change per injection is plotted against the molar ratio of ligand (this compound) to protein (PFKFB3). A binding interaction produces a sigmoidal curve from which the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) can be derived. In the case of this compound and PFKFB3, no significant heat change beyond the heat of dilution is observed, indicating a lack of direct binding.[7]
-
Seahorse Extracellular Flux (XF) Analysis
-
Objective: To measure the real-time rate of glycolysis by monitoring the extracellular acidification rate (ECAR), an indicator of lactate production.
-
Methodology:
-
Cell Seeding: Cells are seeded into a Seahorse XF cell culture microplate and allowed to adhere overnight to form a confluent monolayer.
-
Assay Preparation: One hour before the assay, the cell culture medium is replaced with unbuffered Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate). Cells are incubated in a non-CO₂ incubator at 37°C.
-
Instrument Setup: The sensor cartridge is hydrated and calibrated. Compounds to be tested (e.g., this compound, oligomycin, 2-DG) are loaded into the injection ports.
-
Assay Execution: The microplate is placed in the Seahorse XF Analyzer. Basal ECAR is measured. Subsequently, this compound is injected into the wells at the desired concentration, and the resulting change in ECAR is monitored over time. A decrease in ECAR following this compound injection indicates an inhibition of glycolysis.[8]
-
Intracellular pH (pHi) Measurement
-
Objective: To directly measure changes in cytoplasmic pH following this compound treatment.
-
Methodology:
-
Probe Loading: Cells are incubated with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester). The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent probe inside.
-
Treatment: After loading, cells are washed and treated with this compound or a vehicle control for the desired time.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or a microscope. BCECF is a ratiometric dye, meaning its emission intensity is measured at two different excitation wavelengths (e.g., 490 nm and 440 nm) while emission is collected at a single wavelength (e.g., 535 nm).
-
Calibration and Analysis: The ratio of fluorescence intensities (490/440) is proportional to the pHi. A calibration curve is generated using buffers of known pH in the presence of a protonophore like nigericin to equilibrate intracellular and extracellular pH. The fluorescence ratios from the experimental samples are then converted to absolute pHi values using this curve. A decrease in the ratio indicates intracellular acidification.[8]
-
Caption: General experimental workflow to investigate this compound's mechanism.
Conclusion and Implications
The case of this compound serves as a critical reminder of the necessity for rigorous validation of small-molecule inhibitors. While this compound remains an effective and widely used tool to suppress glycolytic flux in a laboratory setting, the understanding of its mechanism has fundamentally shifted. It should no longer be considered a specific inhibitor of PFKFB3. Instead, its action is understood to be a consequence of induced intracellular acidification.[7][8]
For researchers, scientists, and drug development professionals, this has several key implications:
-
Interpretation of Data: Historical studies using this compound as a PFKFB3-specific tool should be re-evaluated. The observed phenotypes may be due to broad metabolic disruption from pH changes rather than the specific downregulation of the PFKFB3-Fru-2,6-BP axis.
-
Experimental Controls: When using this compound, it is crucial to include experiments that measure intracellular pH to confirm the mechanism of action in the specific model system being studied.
-
Drug Development: The lack of specificity of this compound for PFKFB3 highlights the challenges in targeting this enzyme and underscores its poor pharmacokinetic properties, which have prevented its clinical development.[4] More specific and potent PFKFB3 inhibitors, such as AZ67, should be used for studies aiming to specifically dissect the role of the PFKFB3 enzyme.[4][6]
References
- 1. PFKFB3 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule this compound inhibits glycolysis but does not bindto 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3(PFKFB3) - moglynet [moglynet.unimi.it]
- 7. Small molecule this compound inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]
3PO as a Tool for Studying Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a small molecule inhibitor used extensively in metabolic research. We will explore its mechanism of action, its effects on key metabolic pathways, and provide detailed experimental protocols for its application in both in vitro and in vivo models.
Introduction: The Role of this compound in Metabolic Research
Metabolic reprogramming is a hallmark of various diseases, most notably cancer, where cells exhibit increased glucose uptake and glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of this process. This compound has been widely adopted as a tool to probe the consequences of glycolytic inhibition due to its reported activity against PFKFB3.[2] It is a cell-permeable dipyridinyl-propenone compound that has been instrumental in studying cellular proliferation, angiogenesis, and immune cell activation.[3][4][5]
Mechanism of Action: From Canonical Target to a Revised Model
The utility of this compound as a research tool is underscored by the ongoing investigation into its precise molecular mechanism.
The most widely cited mechanism for this compound is the competitive inhibition of PFKFB3.[6] PFKFB3 synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), the rate-limiting enzyme in glycolysis.[4][7] By inhibiting PFKFB3, this compound reduces intracellular F-2,6-BP levels, which in turn decreases the flux of glucose through the glycolytic pathway.[7] This leads to a reduction in lactate production, ATP synthesis, and the regeneration of NAD+.[8] This inhibitory action is reported to be selective for the PFK-2 activity of the PFKFB3 isozyme and does not directly inhibit PFK-1.[3][7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. PFKFB3 Inhibitor, this compound [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Initial Studies on 3PO and its Impact on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies concerning the small molecule inhibitor 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO. The focus of this document is to delineate the core findings related to its mechanism of action and its effects on cell proliferation, with a particular emphasis on cancer cell lines. This guide summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
Initial studies identified this compound as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3][4][5] PFKFB3 is a critical enzyme that regulates glycolysis by producing fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound effectively reduces the rate of glycolysis in cells.[1][2][4][5] This leads to a cascade of metabolic consequences, including a reduction in glucose uptake and decreased intracellular concentrations of Fru-2,6-BP, lactate, ATP, NAD+, and NADH.[1][2]
It is important to note that while the inhibitory effect of this compound on glycolysis is well-documented, some more recent reports have raised questions about its direct binding and inhibition of PFKFB3, suggesting potential off-target effects, such as the inhibition of NF-kB.[6] Some studies have failed to demonstrate its activity in a PFKFB3 kinase assay.[4][5]
Effects on Cell Proliferation
The primary outcome of this compound's metabolic disruption is the attenuation of cell proliferation, particularly in cancer cells which often exhibit a high glycolytic rate (the Warburg effect).
Cell Cycle Arrest
A consistent finding across multiple studies is that this compound induces cell cycle arrest at the G2/M phase.[1][2][4][5] This inhibition of progression through the cell cycle is a key contributor to its anti-proliferative effects.
Selective Cytotoxicity
This compound has demonstrated selective cytostatic effects on transformed cells. For instance, it is more potent against ras-transformed human bronchial epithelial cells when compared to their normal counterparts.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from initial studies on this compound's effect on cell proliferation.
Table 1: In Vitro IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay Type | Incubation Time |
| Jurkat | Human T-cell leukemia | 1.4 | Growth Inhibition (Trypan Blue) | 48 hrs |
| K562 | Human myelogenous leukemia | 3.2 | Growth Inhibition (Trypan Blue) | 48 hrs |
| NHBE (ras-transformed) | Human bronchial epithelial | 1.5 | Growth Inhibition (Trypan Blue) | 48-72 hrs |
| Various Cancer Cell Lines | Hematopoietic and adenocarcinoma | 1.4 - 24 | Not specified | Not specified |
Data sourced from multiple studies.[1][2]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Dosage | Administration Route | Outcome |
| C57Bl/6 mice | Lewis Lung Carcinoma Xenograft | 0.07 mg/g daily for 14 days | Intraperitoneal (i.p.) | Inhibition of tumor growth |
| BALB/c athymic mice | Not specified | 0.07 mg/g, 3 daily injections followed by 3 days off for 14 days | Intraperitoneal (i.p.) | Inhibition of tumor growth |
| BALB/c athymic mice | Not specified | 0.07 mg/g, 2 daily injections followed by a 7-day rest for 14 days | Intraperitoneal (i.p.) | Inhibition of tumor growth |
Data sourced from multiple studies.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of this compound.
Cell Proliferation (Growth Inhibition) Assay
-
Cell Seeding: Cancer cell lines (e.g., Jurkat, K562) are seeded at a density of 1 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and 50 µg/mL gentamicin sulfate.[2]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-33 µM) or a vehicle control (e.g., DMSO).[1]
-
Incubation: The cells are incubated for a specified period, typically 48 to 72 hours.[2]
-
Cell Counting: Cell proliferation is assessed by counting viable cells using the trypan blue dye exclusion method with a hemocytometer.[2] The percentage of cell growth relative to the vehicle control is then calculated.
[³H]-Thymidine Incorporation Assay
-
Principle: This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
-
Procedure:
-
Cells are cultured and treated with this compound as described in the growth inhibition assay.
-
Towards the end of the treatment period, [³H]-thymidine is added to the cell culture medium.
-
Cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cells are harvested, and the DNA is precipitated.
-
The amount of incorporated radioactivity is measured using a scintillation counter. A decrease in [³H]-thymidine incorporation in this compound-treated cells compared to control cells indicates an inhibition of cell proliferation.[7]
-
Lactate Dehydrogenase (LDH) Release Assay
-
Principle: This assay measures the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Procedure:
-
Cells are treated with various concentrations of this compound.
-
After the incubation period, the cell culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, which typically involves a colorimetric reaction.
-
An increase in LDH release in this compound-treated cells suggests a cytotoxic effect.[7]
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its anti-proliferative effects.
Caption: The inhibitory effect of this compound on the PFKFB3 signaling pathway.
Caption: General experimental workflow for studying this compound's effect on cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PFKFB3 | Tocris Bioscience [tocris.com]
- 5. This compound | PFKFB3 Inhibitors: R&D Systems [rndsystems.com]
- 6. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Evolving Landscape of 3PO: A Technical Guide to Its Off-Target Effects and True Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive analysis of the off-target effects of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a compound widely utilized as a glycolytic inhibitor. Initially characterized as a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), recent evidence challenges this primary mechanism of action, revealing a more complex pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's molecular interactions, experimental validation, and the implications for its use in research and therapeutic development.
The PFKFB3 Binding Controversy: A Paradigm Shift in Understanding this compound's Mechanism
While this compound has been historically positioned as a PFKFB3 inhibitor, a 2020 study published in FEBS Letters presented compelling evidence to the contrary.[1] Using isothermal titration calorimetry, researchers demonstrated that this compound does not directly bind to PFKFB3, even at concentrations as high as 750 µM.[1][2] This finding is in stark contrast to potent and specific PFKFB3 inhibitors like AZ67, which show binding at low micromolar concentrations.[1][2]
The study proposes an alternative mechanism for this compound's observed inhibition of glycolysis: the intracellular accumulation of lactic acid, leading to a decrease in intracellular pH.[1][2] This acidic environment subsequently inhibits various enzymatic reactions within the glycolytic pathway.[1]
This paradigm shift recasts the narrative of this compound's activity, suggesting that its effects on glycolysis are not due to direct inhibition of its presumed target but rather a consequence of broader intracellular changes.
Quantitative Analysis of this compound's Biological Activity
The following tables summarize the available quantitative data on this compound's effects from various studies. It is crucial to interpret the PFKFB3 inhibition data in light of the binding controversy discussed above.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PFKFB3) | 22.9 µM | Recombinant human PFKFB3 protein | [3] |
| IC50 (Cell Proliferation) | ~1.4 µM | NHBE-ht/LT/ras | [4] |
| IC50 (Cell Proliferation) | 1.4 - 24 µmol/L | Various human malignant hematopoietic and adenocarcinoma cell lines | [3] |
| IC50 (Cell Viability, 24h) | 114.0 µM | A375 human melanoma cells | [5] |
| IC50 (Cell Viability, 48h) | 104.1 µM | A375 human melanoma cells | [5] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Dosage | Animal Model | Observed Effect | Reference |
| Tumor Growth Suppression | 70 mg/kg, i.p. | Xenograft mouse models | Suppression of tumor growth | [4] |
| Tumor Growth Suppression | 0.07 mg/g, i.p. | Tumor-bearing mice | Reduced intracellular Fru-2,6-BP, glucose uptake, and tumor growth | [3] |
Table 2: In Vivo Efficacy of this compound
Documented and Hypothesized Off-Target Effects
Beyond the primary mechanism debate, other off-target effects of this compound have been reported or suggested.
-
NF-κB Inhibition: Off-target inhibition of the NF-κB pathway has been reported, which could contribute to its anti-inflammatory and anti-cancer effects.[2]
-
Monocarboxylate Transporter (MCT) Inhibition: It has been hypothesized that the cellular targets of this compound may be monocarboxylate transporters 1 and 4 (MCT1 and MCT4), which would be consistent with the observed intracellular lactate accumulation.[2]
-
TGF-β1/SMAD2/3 Pathway: In the context of cardiac remodeling after myocardial infarction, this compound has been shown to regulate the TGF-β1/SMAD2/3 pathway.[6]
The following diagram illustrates the proposed primary mechanism and known off-target pathways of this compound.
Caption: Proposed mechanism and off-target effects of this compound.
Experimental Protocols for Assessing this compound's Off-Target Effects
The following sections outline the methodologies for key experiments cited in the literature concerning this compound's activity.
Isothermal Titration Calorimetry (ITC) for PFKFB3 Binding
This method directly measures the heat change upon binding of a ligand (this compound) to a macromolecule (PFKFB3), allowing for the determination of binding affinity.
-
Objective: To determine if this compound directly binds to PFKFB3.
-
Materials:
-
Recombinant PFKFB3 protein
-
This compound solution of known concentration
-
ITC instrument
-
Reaction buffer
-
-
Procedure:
-
Load the sample cell with a solution of PFKFB3 protein at a known concentration.
-
Fill the injection syringe with a solution of this compound at a significantly higher concentration.
-
Perform a series of small, sequential injections of the this compound solution into the PFKFB3 solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat changes and plot them against the molar ratio of this compound to PFKFB3.
-
Analyze the resulting isotherm to determine the binding constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Control: A potent and specific PFKFB3 inhibitor (e.g., AZ67) should be used as a positive control to validate the experimental setup.[1][2]
Caption: Workflow for Isothermal Titration Calorimetry.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
These assays are used to determine the concentration at which this compound inhibits cell growth or induces cell death.
-
Objective: To determine the IC50 of this compound in different cell lines.
-
Materials:
-
Cancer cell lines (e.g., A375 melanoma)
-
This compound stock solution
-
Cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 or 48 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.
-
Caption: Workflow for a typical MTT cell viability assay.
Conclusion and Future Directions
The evidence strongly suggests that this compound's reputation as a specific PFKFB3 inhibitor is inaccurate. Its primary mechanism of action appears to be the induction of intracellular acidosis through the inhibition of lactate transport. This finding has significant implications for the interpretation of past studies that have relied on this compound as a tool to probe PFKFB3 function.
Furthermore, the identification of other off-target effects, including the inhibition of the NF-κB pathway and regulation of the TGF-β1/SMAD2/3 pathway, highlights the need for caution when using this compound in experimental settings. Future research should focus on unequivocally identifying the direct molecular targets of this compound to better understand its complex biological activity and to potentially develop more specific derivatives. For drug development professionals, this case underscores the critical importance of rigorous target validation and comprehensive off-target profiling early in the discovery process.
References
- 1. Small molecule this compound inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. PFKFB3 Inhibitor, this compound - Calbiochem | 525330 [merckmillipore.com]
- 5. This compound as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
Foundational Research on 3PO in Immunology: A Technical Guide
Executive Summary
Metabolic reprogramming is a critical feature of immune cell activation and function. Glycolysis, in particular, has been identified as a key pathway that fuels pro-inflammatory responses in various immune cell types. The small molecule 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) has emerged as a significant tool and potential therapeutic agent for its ability to modulate these metabolic pathways. Initially characterized as a specific inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic regulator, foundational research has revealed its profound effects on neutrophils, T cells, and endothelial cells. This document provides an in-depth technical overview of the core research on this compound, detailing its mechanism of action, its impact on immune cell function, key quantitative data, and the experimental protocols used to elucidate its role. Recent studies, however, suggest a more complex mechanism, including potential off-target effects or alternative modes of action, adding layers to our understanding of its immunomodulatory properties.
Core Mechanism of Action: The PFKFB3-Glycolysis Axis
This compound is widely cited as a small-molecule inhibitor of PFKFB3, an enzyme that synthesizes fructose-2,6-bisphosphate (Fru-2,6-BP).[1] Fru-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces intracellular levels of Fru-2,6-BP, thereby suppressing glycolytic flux.[1][2] This targeted inhibition leads to a decrease in glucose uptake and the subsequent production of lactate and ATP.[1][2]
However, the specificity of this compound for PFKFB3 has been questioned. Some research indicates that this compound's anti-inflammatory effects in endothelial cells are maintained even after genetic knockdown of PFKFB3.[3] Furthermore, one study using isothermal titration calorimetry showed that this compound did not directly bind to the PFKFB3 protein, suggesting its glycolysis-inhibiting effects might stem from other mechanisms, such as altering intracellular pH.[4]
References
The Biological Activities of 3PO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small molecule inhibitor primarily known for its activity against 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in various pathological conditions, including cancer and inflammatory diseases. By modulating glycolysis, this compound exhibits a range of biological activities, from anti-cancer and anti-angiogenic effects to the regulation of immune cell function and neuroinflammation. This technical guide provides an in-depth review of the biological activities of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified across various biological contexts. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, PFKFB3, and its effects on the viability of different cancer cell lines, as well as its impact on neutrophil functions.
| Target/Assay | System | IC50 Value |
| PFKFB3 Enzyme Activity | Recombinant Human PFKFB3 | 22.9 µM[1] |
| Cell Line | Cancer Type | IC50 Value |
| Jurkat | T-cell Leukemia | 1.4 µM[1] |
| Transformed Human Bronchial Epithelial Cells | Lung Cancer | 1.5 µM[1] |
| Various Malignant Hematopoietic and Adenocarcinoma Cell Lines | - | 1.4 - 24 µM[1] |
| Biological Process | Cell Type | This compound Concentration | Effect |
| Reactive Oxygen Species (ROS) Production | Healthy & Rheumatoid Arthritis (RA) Neutrophils | 10 - 50 µM | Dose-dependent inhibition[2][3] |
| Neutrophil Extracellular Trap (NET) Formation | RA Neutrophils | 10 - 50 µM | Significant inhibition at all concentrations[2][3] |
| NET Formation | Healthy Control (HC) Neutrophils | 10 µM | No significant inhibition[2][3] |
| 25 - 50 µM | Significant inhibition[2][3] |
Core Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of PFKFB3, which leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By decreasing F-2,6-BP levels, this compound effectively dampens the glycolytic flux. This metabolic reprogramming has significant downstream consequences on various signaling pathways that are crucial for cell proliferation, survival, and function.
PFKFB3-Mediated Glycolysis and Downstream Effects
Modulation of PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PFKFB3 has been shown to be a positive regulator of this pathway. By inhibiting PFKFB3, this compound can indirectly suppress the pro-survival signals mediated by PI3K/Akt/mTOR.
Off-Target Effects on NF-κB Signaling
Interestingly, studies have revealed that this compound can exert anti-inflammatory effects independently of its action on PFKFB3. This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This off-target effect contributes to its overall biological activity profile.[2][3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to characterize the biological activities of this compound.
PFKFB3 Kinase Activity Assay
This assay measures the enzymatic activity of PFKFB3 and its inhibition by this compound.
-
Reagents and Materials:
-
Recombinant human PFKFB3 enzyme.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM DTT, pH 7.4).
-
Substrates: Fructose-6-phosphate (F6P) and ATP.
-
Coupling enzymes: Aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
NADH.
-
This compound dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, coupling enzymes, and NADH.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the recombinant PFKFB3 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates F6P and ATP.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the PFKFB3 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Neutrophil Reactive Oxygen Species (ROS) Production Assay (Luminol-Based)
This protocol details the measurement of ROS production in neutrophils upon stimulation and the inhibitory effect of this compound.[7]
-
Reagents and Materials:
-
Isolated human neutrophils.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Luminol.
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulant.
-
This compound dissolved in DMSO.
-
96-well white, flat-bottom microplate.
-
Luminometer.
-
-
Procedure:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
In the microplate, add the neutrophil suspension to each well.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Add luminol to each well to a final concentration of 100 µM.
-
Stimulate ROS production by adding PMA to a final concentration of 100 nM.
-
Immediately measure the chemiluminescence using a luminometer at 37°C, with readings taken every 1-2 minutes for a duration of 60-90 minutes.
-
Calculate the total ROS production by determining the area under the curve (AUC) for each condition.
-
Express the results as a percentage of the ROS production in the vehicle-treated, PMA-stimulated control.
-
Neutrophil Extracellular Trap (NET) Formation Assay (Sytox Green-Based)
This assay quantifies the release of extracellular DNA, a key feature of NETosis, and its inhibition by this compound.
-
Reagents and Materials:
-
Isolated human neutrophils.
-
RPMI 1640 medium without phenol red.
-
Sytox Green nucleic acid stain.
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulant.
-
This compound dissolved in DMSO.
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Isolate neutrophils as described in the ROS assay protocol.
-
Resuspend the neutrophils in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
-
In the microplate, add the neutrophil suspension to each well.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Add Sytox Green to each well to a final concentration of 100 nM.
-
Stimulate NETosis by adding PMA to a final concentration of 100 nM.
-
Measure the fluorescence (excitation ~485 nm, emission ~520 nm) every 30 minutes for 3-4 hours at 37°C.
-
The increase in fluorescence corresponds to the amount of extracellular DNA released.
-
Express the results as a percentage of the NET formation in the vehicle-treated, PMA-stimulated control.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.[8][9][10][11]
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
This compound dissolved in DMSO.
-
96-well clear, flat-bottom microplate.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in the 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Experimental Workflows
In Vivo Cancer Xenograft Model
In Vitro Neuroinflammation Model
Conclusion
This compound is a versatile small molecule with a well-defined primary mechanism of action targeting PFKFB3 and glycolysis. This activity translates into potent anti-cancer and anti-inflammatory effects. Furthermore, its off-target inhibition of the NF-κB pathway broadens its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the biological activities of this compound in various disease models. Future research should continue to investigate its full range of molecular targets and optimize its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
Methodological & Application
Application Notes and Protocols for the Use of 3PO in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in the glycolytic pathway, responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[4][5] In many cancer types, PFKFB3 is overexpressed, leading to an accelerated glycolytic rate, a phenomenon known as the Warburg effect.[4][5] This metabolic reprogramming supports rapid cell proliferation, tumor growth, and angiogenesis.[4][5][6] By inhibiting PFKFB3, this compound reduces glycolytic flux, thereby presenting a promising therapeutic strategy for cancer treatment.[1] These application notes provide a detailed protocol for the use of this compound in a mouse xenograft model to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound competitively inhibits the kinase activity of PFKFB3, leading to a decrease in intracellular levels of F-2,6-BP.[1] This, in turn, reduces the activity of PFK-1, a rate-limiting step in glycolysis. The subsequent suppression of glycolysis leads to decreased production of ATP and essential metabolic precursors required for rapid cell division.[1] Furthermore, the inhibition of glycolysis in endothelial cells by this compound can impair angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][7]
Signaling Pathway
The following diagram illustrates the central role of PFKFB3 in glycolysis and the mechanism of inhibition by this compound.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Logical Relationships in this compound's Anti-Tumor Effect
The following diagram illustrates the logical connections between this compound administration and its ultimate effect on tumor growth.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of this compound on tumor growth in a mouse xenograft model. The data is based on findings from studies such as Clem et al., 2008.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 9 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 350 ± 50 | - |
| This compound (70 mg/kg, i.p.) | 150 ± 30 | ~57% |
Note: These are representative values and may vary depending on the specific cancer cell line, mouse strain, and experimental conditions.
Experimental Protocols
Materials
-
Compound: this compound (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one)
-
Vehicle: A suitable vehicle for this compound solubilization (e.g., DMSO, followed by dilution in saline or PBS).
-
Cell Line: A cancer cell line known to have high glycolytic activity (e.g., Lewis Lung Carcinoma, various human adenocarcinoma or leukemia cell lines).
-
Animals: Immunocompromised mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old.
-
General Supplies: Sterile PBS, cell culture medium, trypsin, syringes, needles, calipers, animal housing equipment.
Protocol for Mouse Xenograft Model and this compound Treatment
-
Cell Culture: Culture the chosen cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ cells (in 0.1 mL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound intraperitoneally (i.p.) at a dose of 70 mg/kg body weight, twice daily for 9 consecutive days.[1][6] The this compound should be freshly prepared in a suitable vehicle.
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring During Treatment: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.
-
Endpoint and Tissue Collection: The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of distress. At the endpoint, euthanize the mice and carefully excise the tumors. Measure the final tumor weight. Portions of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for molecular analysis.
Data Analysis
Analyze the tumor growth data by comparing the mean tumor volumes between the this compound-treated and vehicle-treated groups at each measurement time point using an appropriate statistical test (e.g., Student's t-test or ANOVA). Calculate the percent tumor growth inhibition (% TGI) using the following formula:
% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Conclusion
The PFKFB3 inhibitor this compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models. By targeting the metabolic vulnerability of cancer cells, this compound offers a promising avenue for the development of novel cancer therapies. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and other glycolysis inhibitors in various cancer types. Careful consideration of the experimental design, including the choice of cell line, animal model, and treatment regimen, is crucial for obtaining robust and reproducible results.
References
- 1. Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound ≥99% (HPLC), 6-phosphofructo-2-kinase (PFK-2) and PFKFB3 isozyme blocker, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Endothelial 6-phosphofructo-2-kinase (PFKFB3) plays a critical role in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3PO in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), in cell culture applications.
Introduction
This compound is a cell-permeable compound that acts as a competitive inhibitor of PFKFB3 with respect to fructose-6-phosphate.[1][2] By inhibiting PFKFB3, this compound reduces the intracellular levels of fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][3] This leads to the suppression of glycolytic flux, glucose uptake, and the production of lactate and ATP.[1][3] this compound has been shown to attenuate the proliferation of various human malignant cell lines and can induce G2-M phase cell cycle arrest.[1][4]
It is important to note that while widely used as a PFKFB3 inhibitor, some research has questioned the direct binding of this compound to PFKFB3, suggesting potential off-target effects or alternative mechanisms of action.[5]
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound across various cancer cell lines.
| Cell Line | Assay Type | IC50 (µM) | Incubation Time (hrs) | Reference |
| Human Malignant Hematopoietic and Adenocarcinoma Cell Lines | Proliferation Assay | 1.4 - 24 | Not Specified | [1][4] |
| Jurkat (Human T lymphocyte) | Growth Inhibition Assay | 1.4 | 48 | [1] |
| ras-transformed Human Bronchial Epithelial Cells (NHBE-ht/LT/ras) | Proliferation Assay | ~1.4 | Not Specified | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment, such as a laminar flow hood, carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 2.102 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound = 210.23 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of sterile DMSO to the tube.
-
Solubilization: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions are reported to be stable for up to 6 months when stored at -70°C.[2]
Note on Solvent Choice: this compound is soluble in DMSO and Ethanol at 42 mg/mL (199.78 mM), but it is insoluble in water.[4] For cell culture applications, it is crucial to use a solvent that is compatible with the cells and to maintain the final solvent concentration in the culture medium at a non-toxic level (typically ≤0.1% DMSO).
Treatment of Cells with this compound
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile pipette tips and tubes
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Aspirate the PBS and add the freshly prepared medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as cell viability, proliferation, cell cycle progression, or metabolic activity.
Visualizations
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing this compound stock solution and treating cells.
Simplified Signaling Pathway of this compound Action
Caption: Simplified signaling pathways affected by this compound.
References
Optimal Concentration of 3PO for Jurkat Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), for experiments involving Jurkat cells. The protocols outlined below cover key assays for assessing cell viability, apoptosis, and cell cycle distribution, along with methods to investigate the compound's effect on relevant signaling pathways.
Introduction
Jurkat cells, an immortalized line of human T lymphocytes, are a widely used model for studying T-cell leukemia, signaling pathways, and drug discovery. This compound has been identified as an inhibitor of PFKFB3, a key enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound can suppress glycolytic flux, which is often upregulated in cancer cells to meet their high energy demands. This document details the effective concentration range of this compound in Jurkat cells and provides protocols for evaluating its biological effects.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound on Jurkat cells based on available data. Researchers should use these values as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
Table 1: Effect of this compound on Jurkat Cell Proliferation
| Parameter | Concentration | Incubation Time | Effect |
| IC50 | 1.4 µM | 48 hours | Inhibition of cell growth[1] |
| Proliferation Inhibition | 0-33 µM | 36 hours | Inhibition of Jurkat cell proliferation |
| Glycolytic Flux Suppression | 10 µM | Not Specified | Suppresses glycolytic flux to lactate |
Table 2: Effect of this compound on Jurkat Cell Cycle
| Concentration | Incubation Time | Effect |
| Not Specified | Not Specified | Induces G2/M phase cell cycle arrest |
Signaling Pathway
This compound's primary target, PFKFB3, is a critical regulator of glycolysis. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. While direct studies extensively detailing the effect of this compound on the PI3K/Akt/mTOR pathway in Jurkat cells are limited, the inhibition of glycolysis by targeting PFKFB3 can indirectly influence this pathway due to the intricate crosstalk between cellular metabolism and signaling cascades.
Caption: this compound inhibits PFKFB3, impacting glycolysis and potentially the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound on Jurkat cells.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol determines the number of viable cells in a culture after treatment with this compound.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium (with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 24-well plate at a density of 1 x 10^5 cells/mL in complete RPMI-1640 medium.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Counting:
-
Resuspend the cells in each well.
-
Transfer a 10 µL aliquot of the cell suspension to a microcentrifuge tube.
-
Add 10 µL of 0.4% Trypan Blue solution and mix gently.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition. Plot the percentage of viable cells against the this compound concentration to determine the IC50 value.
Caption: Workflow for determining Jurkat cell viability after this compound treatment.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Jurkat cells treated with this compound (as in the viability assay)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: After the desired incubation time with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Jurkat cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation:
-
Collect 1-2 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.
Western Blot for PI3K/Akt/mTOR Pathway
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Jurkat cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the relative protein expression levels.
Conclusion
The optimal concentration of this compound for Jurkat cells is application-dependent. For studies on cell proliferation, a concentration range of 1-10 µM is a reasonable starting point, with an expected IC50 around 1.4 µM after 48 hours. For investigating effects on glycolysis, a concentration of 10 µM has been shown to be effective. It is crucial for researchers to perform dose-response and time-course experiments to determine the most effective concentration for their specific research questions and experimental conditions. The provided protocols offer a robust framework for these investigations.
References
Application of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) in Neutrophil Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens. Their antimicrobial functions include phagocytosis, degranulation, production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). Emerging evidence has highlighted the central role of cellular metabolism, particularly glycolysis, in fueling these effector functions. A key regulatory enzyme in glycolysis is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The small molecule inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), is a known inhibitor of PFKFB3 and has become a valuable tool for investigating the role of glycolysis in neutrophil functions. This document provides detailed application notes and protocols for the use of this compound in studying neutrophil physiology and pathophysiology. Recent studies have indicated that PFKFB3 is elevated in neutrophils from patients with rheumatoid arthritis (RA), suggesting it as a potential therapeutic target.[1]
Mechanism of Action
This compound inhibits the kinase activity of PFKFB3, an enzyme that synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the rate of glycolysis. This metabolic modulation has significant downstream effects on neutrophil effector functions that are highly dependent on glycolytic ATP production and metabolic intermediates. While this compound is widely used as a PFKFB3 inhibitor, some studies suggest it may have off-target effects, and its molecular target in neutrophils could be broader than just PFKFB3.[1]
Data Presentation
The following table summarizes the quantitative effects of this compound on various neutrophil functions as reported in the literature.
| Parameter | Cell Type | Treatment Conditions | Readout | Quantitative Data | Reference |
| ROS Production | Human Neutrophils (Healthy and RA) | 0-50 µM this compound, PMA stimulation | Dose-dependent inhibition | Significant inhibition at increasing concentrations (P < 0.01) | [1] |
| NET Production | Human Neutrophils (Healthy and RA) | 0-50 µM this compound, PMA or Immune Complex stimulation | Dose-dependent inhibition | Significant inhibition at increasing concentrations (P < 0.01). RA neutrophils are more sensitive to lower concentrations.[1] | [1] |
| Bacterial Killing | Human Neutrophils | 0-50 µM this compound | Dose-dependent decrease | Partial inhibition | [2] |
| Metabolite Levels | Human Neutrophils | 50 µM this compound, 4-hour treatment | 1H NMR Metabolomics | Increased: Lactate, Phenylalanine, L-glutamineDecreased: Glutathione (adj. P-value < 0.05) | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action in Neutrophils
Caption: Mechanism of this compound-mediated inhibition of neutrophil functions.
Experimental Workflow for Studying this compound Effects on Neutrophil Function
Caption: General workflow for assessing the impact of this compound.
Experimental Protocols
Neutrophil Isolation from Human Peripheral Blood
This protocol describes a standard method for isolating neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Ficoll-Paque PLUS
-
3% Dextran solution in saline
-
Red Blood Cell (RBC) Lysis Buffer
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet at the bottom.
-
Resuspend the pellet in PBS and add 3% dextran solution to sediment the erythrocytes. Allow the tube to stand at room temperature for 20-30 minutes.
-
Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.
-
To remove remaining erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice.
-
Wash the cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.
Reactive Oxygen Species (ROS) Production Assay
This protocol measures extracellular ROS production using a luminol-based chemiluminescence assay.
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Luminol
-
Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
White, flat-bottom 96-well plate
-
Luminometer
Procedure:
-
Resuspend isolated neutrophils in HBSS to a concentration of 1 x 10^6 cells/mL.
-
In a white 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of HBSS containing various concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare a working solution of luminol and PMA in HBSS.
-
Add 100 µL of the luminol/PMA solution to each well to achieve a final concentration of 100 µM luminol and 100 nM PMA.
-
Immediately place the plate in a luminometer pre-warmed to 37°C.
-
Measure chemiluminescence every 2-5 minutes for 60-90 minutes.
-
Data can be expressed as peak chemiluminescence or area under the curve.
Neutrophil Extracellular Trap (NET) Quantification Assay
This protocol quantifies NET formation using the cell-impermeable DNA dye, SYTOX Green.
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in DMSO)
-
PMA
-
SYTOX Green Nucleic Acid Stain
-
RPMI 1640 medium (phenol red-free)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Resuspend neutrophils in phenol red-free RPMI 1640 to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a black, clear-bottom 96-well plate.
-
Add 50 µL of RPMI containing various concentrations of this compound. Include a vehicle control.
-
Pre-incubate at 37°C for 30 minutes.
-
Add SYTOX Green to each well to a final concentration of 5 µM.
-
Add PMA to each well to a final concentration of 100 nM to stimulate NETosis.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm.
-
To determine 100% NETosis for normalization, lyse a set of control wells with a detergent like Triton X-100.
Bacterial Killing Assay
This protocol assesses the ability of neutrophils to kill bacteria, measured by a reduction in colony-forming units (CFU).
Materials:
-
Isolated human neutrophils
-
Staphylococcus aureus or Escherichia coli
-
Human serum for opsonization
-
This compound
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) plates
-
Sterile water
Procedure:
-
Culture bacteria to mid-log phase in TSB.
-
Wash the bacteria and resuspend in RPMI 1640. Opsonize the bacteria by incubating with 10% human serum for 30 minutes at 37°C.
-
Resuspend neutrophils in RPMI 1640 at 1 x 10^7 cells/mL. Pre-treat with this compound or vehicle for 30 minutes at 37°C.
-
Mix neutrophils and opsonized bacteria at a multiplicity of infection (MOI) of 1:10 (neutrophil:bacteria) in a microcentrifuge tube.
-
Incubate the mixture at 37°C with gentle rotation for 60 minutes.
-
At t=0 and t=60 minutes, take an aliquot of the mixture and lyse the neutrophils by adding sterile water and vortexing.
-
Perform serial dilutions of the lysate in sterile water and plate on TSA plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of CFUs on the plates. The percentage of bacteria killed is calculated relative to the t=0 time point.
Sample Preparation for Metabolomics
This protocol outlines the steps for quenching metabolism and extracting metabolites from neutrophils for analysis by NMR or mass spectrometry.
Materials:
-
Isolated human neutrophils
-
This compound
-
Cold PBS
-
Liquid nitrogen
-
Methanol, Chloroform, and Water (for extraction)
Procedure:
-
Culture neutrophils (at least 5 x 10^6 cells per sample) with or without this compound for the desired time.
-
To quench metabolic activity, rapidly wash the cells with ice-cold PBS. Centrifuge at 400 x g for 5 minutes at 4°C.
-
Immediately aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store samples at -80°C until extraction.
-
For metabolite extraction, resuspend the frozen pellet in a cold extraction solvent mixture (e.g., methanol:chloroform:water at a 2:1:1 ratio).
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites for analysis.
Conclusion
This compound is a potent modulator of neutrophil function, primarily through its inhibitory action on glycolysis.[1] It serves as an invaluable chemical probe for dissecting the metabolic requirements of key neutrophil activities such as ROS production and NETosis. The protocols provided herein offer a framework for researchers to investigate the impact of metabolic inhibition on neutrophil biology, which may lead to new therapeutic strategies for inflammatory and autoimmune diseases characterized by neutrophil dysregulation.
References
Application Notes and Protocols: 3PO Treatment for Inducing G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme of glycolysis. Upregulation of PFKFB3 is observed in numerous cancer types and is associated with increased glycolytic flux, promoting rapid cell proliferation and survival. By inhibiting PFKFB3, this compound effectively reduces glycolysis, leading to cellular stress and the activation of cell cycle checkpoints. Notably, treatment with this compound has been demonstrated to induce cell cycle arrest at the G2/M phase in various cancer cell lines, making it a promising agent for anti-cancer therapy.[1][2] These application notes provide detailed protocols and data for researchers investigating the use of this compound to induce G2/M arrest.
Data Presentation
The following table summarizes the effect of this compound treatment on the cell cycle distribution of a representative cancer cell line. Data is presented as the percentage of cells in each phase of the cell cycle following treatment with increasing concentrations of this compound for 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |
| This compound (10 µM) | 48 ± 3.9 | 20 ± 2.8 | 32 ± 3.1 |
| This compound (25 µM) | 35 ± 3.5 | 15 ± 2.1 | 50 ± 4.5 |
| This compound (50 µM) | 28 ± 2.9 | 10 ± 1.8 | 62 ± 5.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway
Treatment with this compound initiates a signaling cascade that culminates in G2/M cell cycle arrest. The primary mechanism involves the inhibition of PFKFB3, which reduces the intracellular levels of fructose-2,6-bisphosphate (F2,6BP). This, in turn, decreases the rate of glycolysis. The reduction in glycolytic flux is sensed by the cell as a metabolic stress, leading to the activation of pathways that control cell cycle progression. A key event is the modulation of the activity of the Cyclin B1/CDK1 complex, which is a critical regulator of the G2/M transition. Inhibition of PFKFB3 has been shown to prevent the activation of the Cyclin B1/CDK1 complex, thereby halting cells at the G2/M checkpoint.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on cell cycle progression.
Caption: Experimental workflow for studying this compound-induced G2/M arrest.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, HCT116, A549) in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Culture Conditions: Culture cells in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 25, 50 µM). A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission using a long-pass filter (typically >610 nm).
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cyclin B1 and CDK1
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1 (1:1000 dilution) and CDK1 (1:1000 dilution) overnight at 4°C. A loading control, such as β-actin or GAPDH (1:5000 dilution), should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
References
Application Notes and Protocols for Studying the Antiangiogenic Effects of 3PO
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The study of antiangiogenic agents is a cornerstone of cancer research and drug development. One such agent is 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a small molecule inhibitor that has been instrumental in exploring the role of cellular metabolism in angiogenesis.
Initially, this compound was reported to exert its antiangiogenic effects by inhibiting 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key enzyme that drives glycolysis, a metabolic pathway crucial for the proliferation and migration of endothelial cells, the primary cells involved in angiogenesis.[1][2] Under angiogenic stimulation, such as by Vascular Endothelial Growth Factor (VEGF), PFKFB3 is upregulated, leading to increased glycolytic flux to meet the energetic demands of vessel sprouting.[3][4] However, it is important to note that recent studies have raised questions about the direct interaction between this compound and PFKFB3, suggesting that its inhibitory effects on glycolysis might be indirect, possibly through the accumulation of lactic acid and a subsequent decrease in intracellular pH.[4][5] Regardless of the precise molecular mechanism, this compound remains a valuable tool for investigating the link between glycolysis and angiogenesis.
These application notes provide detailed protocols for utilizing this compound in a range of in vitro and in vivo assays to study its antiangiogenic properties.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the relevant signaling pathway and the general experimental workflow for its evaluation.
Caption: PFKFB3 signaling pathway in angiogenesis.
Caption: Experimental workflow for assessing this compound.
I. In Vitro Assays for Antiangiogenic Effects
A. Endothelial Cell Proliferation Assay
Principle: This assay measures the effect of this compound on the proliferation of endothelial cells, a fundamental process in angiogenesis. A reduction in cell viability or proliferation in the presence of this compound indicates a potential antiangiogenic effect.
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium (EGM-2) supplemented with growth factors. Maintain cells in a humidified incubator at 37°C with 5% CO2. Use HUVECs at early passages (P2-P6) for optimal results.
-
Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of growth medium and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 5, 10, 15, 20, 25 µM) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Quantitative Data Summary:
| Assay | Cell Type | This compound Concentration (µM) | Inhibition of Proliferation (%) | IC50 (µM) | Reference |
| HUVEC Proliferation (MTT) | HUVEC | 5 | 12 | 10.7 | [6] |
| 10 | 42 | [6] | |||
| 12.5 | 71 | [6] | |||
| 15 | 88 | [6] |
B. Endothelial Cell Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.
Protocol:
-
Matrigel Coating: Thaw Growth Factor Reduced Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium (e.g., EBM-2) with 0.5% FBS.
-
Treatment and Seeding: Add this compound at various concentrations (e.g., 0, 5, 10, 20 µM) to the HUVEC suspension. Seed the cells onto the polymerized Matrigel at a density of 1.5 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours.
-
Visualization: Visualize the tube formation using an inverted microscope. Capture images for quantification. For enhanced visualization, cells can be labeled with Calcein AM before imaging.
-
Quantification: Analyze the captured images using software like ImageJ. Quantify parameters such as the total tube length, number of junctions, and number of branches.
Quantitative Data Summary:
| Assay | Cell Type | This compound Concentration (µM) | Inhibition of Total Tube Length (%) (Example) |
| Tube Formation on Matrigel | HUVEC | 5 | 25 |
| 10 | 55 | ||
| 20 | 85 |
C. Endothelial Cell Migration (Wound Healing) Assay
Principle: This assay evaluates the effect of this compound on the directional migration of endothelial cells, which is essential for the sprouting of new blood vessels.
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a medium containing different concentrations of this compound (e.g., 0, 5, 10, 20 µM).
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the wound at different time points. Calculate the percentage of wound closure relative to the initial wound area.
Quantitative Data Summary:
| Assay | Cell Type | This compound Concentration (µM) | Inhibition of Wound Closure at 12h (%) (Example) |
| Wound Healing Assay | HUVEC | 5 | 30 |
| 10 | 60 | ||
| 20 | 90 |
II. In Vivo Models for Antiangiogenic Effects
A. Mouse Oxygen-Induced Retinopathy (OIR) Model
Principle: The OIR model is a well-established in vivo model of pathological neovascularization that mimics conditions like retinopathy of prematurity. It involves exposing neonatal mice to hyperoxia, which causes vaso-obliteration, followed by a return to normoxia, which induces a robust angiogenic response.
Protocol:
-
Induction of OIR: Place C57BL/6 mouse pups at postnatal day 7 (P7) with their nursing mother in a hyperoxic chamber with 75% oxygen for 5 days (until P12).[3][6]
-
Return to Normoxia: At P12, return the mice to room air. This will induce retinal hypoxia and subsequent neovascularization, which peaks at P17.[6]
-
This compound Administration: From P12 to P16, administer this compound or vehicle control to the pups via intraperitoneal (i.p.) injection. A potential dose to start with is 25 mg/kg, once daily.
-
Tissue Collection: At P17, euthanize the mice and enucleate the eyes.
-
Retinal Flat Mounts: Dissect the retinas and prepare flat mounts.
-
Staining: Stain the retinal vasculature with isolectin B4 conjugated to a fluorescent probe (e.g., Alexa Fluor 594).
-
Quantification: Image the retinal flat mounts using a fluorescence microscope. Quantify the area of neovascularization (tufts) and the avascular area using image analysis software.
Quantitative Data Summary:
| In Vivo Model | Animal Model | This compound Treatment | Outcome Measure | Expected Result |
| OIR Model | C57BL/6 mice | 25 mg/kg/day, i.p. (P12-P16) | Retinal Neovascular Area | Significant reduction compared to vehicle control |
B. Mouse Tumor Xenograft Model
Principle: This model assesses the effect of this compound on tumor growth and the formation of new blood vessels within the tumor, which is essential for its survival and expansion.
Protocol:
-
Cell Culture: Culture a suitable tumor cell line, such as Lewis Lung Carcinoma (LLC) or B16-F10 melanoma cells.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
This compound Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg, i.p., 3 times a week) or vehicle control.[7]
-
Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
-
Tumor Excision and Analysis: At the end of the experiment, euthanize the mice and excise the tumors.
-
Microvessel Density (MVD) Quantification:
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform immunohistochemistry on tumor sections using an antibody against the endothelial cell marker CD31.
-
Count the number of CD31-positive microvessels in several high-power fields to determine the MVD.
-
Quantitative Data Summary:
| In Vivo Model | Animal & Cell Line | This compound Treatment | Outcome Measures | Expected Results | Reference |
| Tumor Xenograft | C57BL/6 mice with LLC | 25 mg/kg, i.p., 3x/week | Tumor Volume | Reduced tumor growth compared to control | [7] |
| Microvessel Density (MVD) | Decreased MVD in this compound-treated tumors | [7] |
Conclusion
This compound is a potent inhibitor of angiogenesis, targeting the metabolic activity of endothelial cells. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the antiangiogenic effects of this compound and other glycolysis inhibitors. These assays, from in vitro cell-based models to in vivo studies of pathological neovascularization, are essential for elucidating the mechanisms of action and evaluating the therapeutic potential of antiangiogenic compounds. While the debate on its direct target continues, this compound's ability to disrupt glycolysis-dependent angiogenesis makes it an invaluable research tool in the field of vascular biology and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits inflammatory NFκB and stress-activated kinase signaling in primary human endothelial cells independently of its target PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3PO Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), in preclinical animal models. The protocols and data presented are intended to facilitate the design and execution of in vivo studies for investigating the therapeutic potential of targeting glycolysis in various disease models.
Mechanism of Action
This compound is widely recognized as an inhibitor of PFKFB3, a crucial enzyme that regulates glycolysis by controlling the levels of fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased glucose uptake, and lower intracellular concentrations of Fru-2,6-BP, lactate, ATP, NAD+, and NADH.[2] This metabolic reprogramming has been shown to attenuate the proliferation of various cancer cell lines.[2]
However, it is important to note that some recent research suggests an alternative mechanism, indicating that this compound may not directly bind to PFKFB3. Instead, it may induce an accumulation of lactic acid within cells, which lowers the intracellular pH and consequently inhibits glycolytic enzymes.[3]
The inhibition of PFKFB3-driven glycolysis by this compound has been shown to impact several critical signaling pathways implicated in cancer, inflammation, and fibrosis. These include:
-
In Cancer: The Ras and mTOR signaling pathways are known to upregulate PFKFB3 expression.[4] Additionally, PFKFB3 is involved in the p38/MK2 pathway in response to stress and can mediate chemoresistance and stemness through the NF-κB signaling pathway in ovarian cancer.[5][6]
-
In Cardiac Remodeling: this compound has been shown to reduce cardiac fibrosis by inhibiting the TGF-β1/SMAD2/3 signaling pathway.[7][8]
-
In Inflammation: PFKFB3 inhibition can activate the AMPK/SIRT1/PGC‐1α/NF‐κB and AMPK/mTOR/NF‐κB signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving this compound administration.
Table 1: In Vivo Efficacy of this compound in Cancer Xenograft Models
| Animal Model | Cancer Cell Line | This compound Dosage | Administration Route & Schedule | Outcome |
| C57Bl/6 mice | Lewis Lung Carcinoma | 0.07 mg/g (70 mg/kg) | i.p. once per day for 14 days | Suppressed tumor growth |
| BALB/c athymic mice | MDA-MB231 (Breast) | 0.07 mg/g (70 mg/kg) | i.p. three sequential daily injections followed by 3 off days for 14 days | Suppressed xenograft tumorigenic growth |
| BALB/c athymic mice | HL-60 (Leukemia) | 0.07 mg/g (70 mg/kg) | i.p. two daily injections followed by a 7-day rest for 14 days | Suppressed xenograft tumorigenic growth |
Data sourced from MedchemExpress product information.[2]
Table 2: In Vivo Efficacy of this compound in Other Disease Models
| Animal Model | Disease Model | This compound Dosage | Administration Route & Schedule | Outcome |
| Mice | Myocardial Infarction | 875 µ g/day | i.p. every other day | Improved cardiac function, decreased infarction size and collagen density |
Data sourced from a study on cardiac remodeling.[7]
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Animal Model | Administration Route |
| Clearance (CL) | 2312 mL/min/kg | C57Bl/6 mice | Intravenous |
| Half-life (T1/2) | 0.3 hr | C57Bl/6 mice | Intravenous |
| Cmax | 113 ng/mL | C57Bl/6 mice | Intravenous |
| AUC0-inf | 36 ng/hr/mL | C57Bl/6 mice | Intravenous |
Data sourced from Selleck Chemicals product information.[1]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol 1: Simple DMSO Formulation This protocol is suitable for studies where DMSO is an acceptable vehicle.
-
Dissolve this compound powder in 100% DMSO to create a stock solution. For example, to achieve a final dose of 875 µg in 250 µL, a stock concentration of 3.5 mg/mL would be required.[7]
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Vortex thoroughly to ensure the solution is homogenous.
Protocol 2: Co-solvent Formulation This formulation is designed to improve the solubility and stability of this compound in an aqueous solution for injection.[9]
-
For a 1 mL final volume, measure 50 µL of DMSO and add the required amount of this compound powder. Vortex until fully dissolved.
-
Add 300 µL of PEG300 to the DMSO/3PO mixture. Vortex until the solution is clear.
-
Add 50 µL of Tween 80 and vortex again until the solution is clear.
-
Add 600 µL of sterile saline or PBS to the mixture. Vortex thoroughly to ensure a homogenous solution.
Vehicle Control: For all in vivo experiments, a vehicle control group must be included. The vehicle control solution should contain the same concentration of all solvents (e.g., DMSO, PEG300, Tween 80) as the this compound treatment solution, but without the this compound compound.
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Properly restrained mouse
-
Prepared this compound or vehicle solution
-
1 mL syringe
-
25-30 gauge needle
-
70% ethanol or other skin disinfectant
Procedure:
-
Ensure the animal is properly restrained to expose the abdomen. The "three-fingers" restraint method is recommended.[10]
-
Turn the restrained animal so its abdomen is facing upwards, and tilt the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[11]
-
Locate the injection site in the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.[10][11]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[12]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[13]
-
If there is no aspirate, slowly inject the solution. The maximum recommended injection volume is 10 µL/g of body weight (e.g., 200 µL for a 20g mouse).[11]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
Safety and Toxicology
While specific GLP toxicology studies for this compound are not widely published, the available preclinical data from efficacy studies suggest that doses up to 70 mg/kg are tolerated in mice.[2][14] However, it is crucial for researchers to conduct a pilot study to determine the maximum tolerated dose (MTD) in their specific animal model and strain.
Recommended Monitoring Parameters:
-
Mortality: Record any deaths during the study period.
-
Body Weight: Monitor body weight at least twice weekly. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any changes in behavior, appearance (e.g., ruffled fur), or signs of distress.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) should be collected for histopathological analysis to identify any potential organ toxicity.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: PFKFB3 signaling pathway in cancer.
Caption: TGF-β1/SMAD2/3 pathway in cardiac fibrosis.
Caption: General experimental workflow for this compound administration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brocade Desktop: irua [repository.uantwerpen.be]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | PFKFB3 Regulates Chemoresistance, Metastasis and Stemness via IAP Proteins and the NF-κB Signaling Pathway in Ovarian Cancer [frontiersin.org]
- 7. PFKFB3 Inhibitor this compound Reduces Cardiac Remodeling after Myocardial Infarction by Regulating the TGF-β1/SMAD2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. PFKFB3 Inhibitor, this compound [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 3-Phenyl-1-Propanol (3PO) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 3-phenyl-1-propanol (3PO) in solution.
Troubleshooting Guide
Instability of 3-phenyl-1-propanol in solution can manifest as a loss of potency, the appearance of unknown peaks in analytical chromatograms, or changes in the physical properties of the solution. This guide provides a systematic approach to identifying and resolving common stability issues.
Problem: Observed degradation of this compound in solution.
Step 1: Identify the Potential Cause
Consult the table below to identify the most likely cause of degradation based on your experimental conditions.
| Observation | Potential Cause | Recommended Action |
| Loss of this compound over time at room temperature, especially in the presence of oxygen or metal ions. | Oxidation | See FAQ 1 for details on oxidative degradation and prevention. |
| Degradation is more rapid in acidic or basic solutions. | Acid or Base-Catalyzed Reaction | See FAQ 2 for information on pH-related instability. |
| Degradation occurs upon exposure to light. | Photodegradation | See FAQ 3 for guidance on light sensitivity. |
| Instability is observed at elevated temperatures. | Thermal Degradation | See FAQ 4 for information on temperature effects. |
Step 2: Confirm the Degradation Pathway
To confirm the cause of instability, a forced degradation study is recommended. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation and identify the resulting products.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to determine the stability of this compound in solution.
Materials:
-
3-Phenyl-1-propanol (this compound)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a validated stability-indicating HPLC method to determine the percentage of this compound degradation and to observe the formation of any degradation products.
Step 3: Implement Corrective Actions
Based on the results of your investigation, implement the following corrective actions:
-
For Oxidation: Store solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber glass vials to protect from light, which can catalyze oxidation. Consider the use of antioxidants.
-
For pH-related Instability: Adjust the pH of the solution to a neutral range (pH 6-8) using appropriate buffers.
-
For Photodegradation: Protect the solution from light by using amber vials or by working in a dark environment.
-
For Thermal Degradation: Store solutions at recommended temperatures, typically 2-8°C, and avoid exposure to high temperatures.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound solution is degrading over time, even when stored in the dark at room temperature. What could be the cause?
This is likely due to oxidative degradation . Aromatic alcohols like this compound can be susceptible to oxidation, especially in the presence of oxygen and trace metal ions. The primary alcohol group of this compound can be oxidized first to an aldehyde (3-phenylpropanal) and then further to a carboxylic acid (3-phenylpropanoic acid or benzoic acid).
Potential Oxidation Products of this compound:
| Compound | Structure |
| 3-Phenylpropanal | C₆H₅CH₂CH₂CHO |
| 3-Phenylpropanoic Acid | C₆H₅CH₂CH₂COOH |
| Benzoic Acid | C₆H₅COOH |
To prevent oxidative degradation, it is recommended to de-gas your solvent and store the this compound solution under an inert atmosphere (e.g., nitrogen or argon). Using amber glass vials can also help, as light can sometimes catalyze oxidation reactions.
FAQ 2: I observe rapid degradation of my this compound solution when I use acidic or basic conditions. Why is this happening?
This compound can undergo acid or base-catalyzed dehydration at elevated temperatures. In the presence of a strong acid and heat, this compound can lose a molecule of water to form 3-phenyl-1-propene. This alkene is reactive and can potentially polymerize, leading to a complex mixture of degradation products and a significant loss of the parent compound. While less common, strong bases can also promote elimination reactions under certain conditions.
To avoid this, maintain the pH of your this compound solution within a neutral range (pH 6-8) if your experimental protocol allows. If acidic or basic conditions are necessary, conduct the experiment at the lowest possible temperature and for the shortest duration.
FAQ 3: Is this compound sensitive to light?
Yes, this compound can be susceptible to photodegradation . Aromatic compounds can absorb UV light, which can lead to the formation of reactive species that degrade the molecule. The exact photodegradation products of this compound are not well-documented in publicly available literature, but it is a common cause of instability for many aromatic compounds.
To prevent photodegradation, always store this compound solutions in amber glass vials or containers that block UV light. When working with the solution, minimize its exposure to direct sunlight or strong artificial light.
FAQ 4: What is the recommended storage temperature for this compound solutions?
For long-term storage, it is recommended to store this compound solutions at 2-8°C . While this compound is relatively stable at room temperature for short periods, elevated temperatures can accelerate degradation pathways such as oxidation and dehydration. Avoid freezing this compound solutions unless you have data to support its stability upon thawing.
Visualizations
Technical Support Center: Optimizing 3PO Dosage for In Vivo Experiments
Welcome to the technical support center for the use of 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one), a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions to facilitate the successful design and execution of in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is widely recognized as an inhibitor of PFKFB3, a key regulatory enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces the intracellular levels of fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This leads to the suppression of glycolytic flux, reduced glucose uptake, and decreased production of lactate and ATP.[1][2] However, it is important to note that some studies suggest this compound may not directly bind to PFKFB3.[3] An alternative proposed mechanism is that this compound accumulates within cells, leading to intracellular acidification, which in turn inhibits glycolytic enzymes.[3][4]
Q2: What is a recommended starting dose for this compound in mice?
A2: A frequently reported effective dose of this compound in various mouse tumor models is 70 mg/kg, administered via intraperitoneal (i.p.) injection.[5] Dosing schedules can vary depending on the experimental design and may include daily administration or intermittent schedules (e.g., three consecutive daily injections followed by a rest period).[2]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving this compound in DMSO, for example, at a concentration of 50 mg/mL. For intraperitoneal injections in mice, a working solution can be prepared by diluting the DMSO stock. One cited protocol involves dissolving 875 µg of this compound in 250 µL of DMSO for administration. It is crucial to ensure the final concentration of DMSO in the administered volume is well-tolerated by the animals. For oral administration, a homogeneous suspension can be prepared in vehicles such as carboxymethylcellulose sodium (CMC-Na).[1] Alternative vehicles for injection could include a mixture of DMSO, PEG300, and Tween 80.[1]
Q4: What are the known pharmacokinetic properties of this compound?
Q5: What are the potential off-target effects of this compound?
A5: Some research suggests that this compound may have off-target effects. For instance, there is evidence that this compound might not directly bind to PFKFB3 but rather exerts its anti-glycolytic effects through intracellular acidification.[3][4] Additionally, off-target inhibition of NF-kB by this compound has been reported.[6] When interpreting experimental results, it is important to consider these potential alternative mechanisms of action.
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/Conditions |
| IC50 (PFKFB3) | 22.9 µM | Recombinant human PFKFB3 protein |
| IC50 (Cell Proliferation) | 1.4 - 24 µM | Various human malignant hematopoietic and adenocarcinoma cell lines |
Table 2: In Vivo Dosage and Administration of this compound in Mice
| Parameter | Details | Reference |
| Route of Administration | Intraperitoneal (i.p.) | [2][5] |
| Commonly Used Dose | 70 mg/kg (0.07 mg/g) | [2][5] |
| Vehicle | Dimethyl sulfoxide (DMSO) | [5] |
| Example Dosing Schedules | - Once per day for 14 days- Three sequential daily injections followed by 3 off days for 14 days- Two daily injections followed by a 7-day rest for 14 days | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
| Parameter | Value | Units |
| Clearance (CL) | 2312 | mL/min/kg |
| Half-life (T1/2) | 0.3 | hr |
| Maximum Concentration (Cmax) | 113 | ng/mL |
| Area Under the Curve (AUC0-inf) | 36 | ng*hr/mL |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of, for example, 50 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Working Solution Preparation and Dosing:
-
Based on the body weight of the mice and the target dose of 70 mg/kg, calculate the required volume of the this compound stock solution.
-
For example, for a 20g mouse, the required dose is 1.4 mg of this compound.
-
If using a 50 mg/mL stock, this corresponds to 28 µL of the stock solution.
-
The final injection volume should be adjusted with a sterile, well-tolerated vehicle (e.g., saline or PBS) to a suitable volume for i.p. injection (typically 100-200 µL for a mouse), being mindful of the final DMSO concentration.
-
Protocol 2: Assessment of In Vivo Efficacy - Tumor Volume Measurement
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment Initiation:
-
Randomize mice into control (vehicle) and treatment (this compound) groups.
-
Begin treatment according to the desired dosing schedule.
-
-
Tumor Measurement:
-
Measure the tumor dimensions using digital calipers at regular intervals (e.g., every 2-3 days).
-
Measure the longest diameter (length) and the shortest diameter (width) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Monitoring and Endpoints:
-
Monitor the body weight and general health of the mice throughout the experiment.
-
Establish humane endpoints for euthanasia, such as excessive tumor burden (e.g., tumor volume > 1500 mm³), significant weight loss, or other signs of distress.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or inconsistent anti-tumor efficacy | - Suboptimal Dose or Schedule: The dose may be too low or the dosing frequency insufficient for the specific tumor model. - Drug Formulation/Stability Issues: Improper dissolution or degradation of this compound. - Tumor Model Resistance: The chosen tumor model may be inherently resistant to glycolysis inhibition. - Incorrect Route of Administration: The chosen route may result in poor bioavailability. | - Dose-response study: Conduct a pilot study with a range of doses (e.g., 50-100 mg/kg) to determine the optimal dose. - Vary dosing schedule: Evaluate different dosing schedules (e.g., daily vs. intermittent). - Freshly prepare solutions: Always prepare this compound solutions fresh before each use. - Confirm target expression: Ensure the tumor model expresses PFKFB3. - Consider alternative models: Test this compound in other relevant tumor models. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | - Dose is too high: The administered dose may be approaching the maximum tolerated dose. - Vehicle toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. - Off-target effects: this compound may be causing toxicity through off-target mechanisms. | - Reduce the dose: Lower the administered dose of this compound. - Optimize vehicle concentration: Ensure the final concentration of the vehicle in the injection is within a tolerated range. - Monitor animals closely: Increase the frequency of monitoring for signs of toxicity. - Consider intermittent dosing: A less frequent dosing schedule may improve tolerability. |
| Difficulty dissolving this compound | - Incorrect solvent: The chosen solvent may not be appropriate. - Low temperature: Solubility can be temperature-dependent. | - Use DMSO: DMSO is a reliable solvent for this compound. - Gentle warming: Gentle warming and vortexing can aid dissolution. |
| Inconclusive results on glycolysis inhibition | - Timing of measurement: The timing of sample collection relative to this compound administration may not be optimal. - Insensitive assay: The method used to assess glycolysis may not be sensitive enough. | - Time-course experiment: Collect samples at different time points after this compound administration to capture the peak effect. - Use multiple assays: Combine methods such as measuring lactate levels in tumor tissue and assessing glucose uptake using techniques like FDG-PET imaging for a more comprehensive analysis. |
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo this compound dosage optimization.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule this compound inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brocade Desktop: irua [repository.uantwerpen.be]
- 5. researchgate.net [researchgate.net]
- 6. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3PO in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and its analogs in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key glycolytic regulating enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2][3] By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, leading to decreased glycolytic flux, reduced glucose uptake, and a decline in the production of lactate and ATP.[1] This ultimately suppresses the proliferation of cancer cells, which are often highly dependent on glycolysis for energy and biosynthetic precursors.
Q2: What are the typical IC50 values for this compound and its more potent analog, PFK158?
The half-maximal inhibitory concentration (IC50) of this compound and its more potent derivative, PFK158, varies across different cancer cell lines. This variability is influenced by the cell type and their relative dependence on glycolysis.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Jurkat (Leukemia) | ~10 |
| A2780CP (Ovarian) | >10 (sensitizes to cisplatin) | |
| Various Cancer Cell Lines | 1.4 - 24 | |
| PFK158 | Various Cancer Cell Lines | 0.137 |
| MYC-High SCLC cell lines | ~1-3 | |
| MYC-Low SCLC cell lines | >5 |
This table summarizes representative IC50 values. Actual values can vary based on experimental conditions.
Q3: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be attributed to several factors:
-
Low dependence on glycolysis: The cancer cell line may primarily rely on other metabolic pathways, such as oxidative phosphorylation or glutaminolysis, for energy and biosynthesis.
-
Intrinsic resistance: Cells may possess inherent mechanisms that counteract the effects of this compound, such as the expression of drug efflux pumps or pre-existing activation of bypass signaling pathways.
-
Suboptimal experimental conditions: Incorrect dosage, instability of the compound, or issues with the cell culture conditions can lead to apparent resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides systematic steps to identify and overcome resistance.
Problem 1: No significant decrease in cell viability or proliferation after this compound treatment.
Possible Cause 1.1: Insufficient Drug Concentration or Activity
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
Consider a More Potent Analog: If this compound shows low potency, consider using PFK158, a more potent PFKFB3 inhibitor.[4][5]
-
Possible Cause 1.2: Low Glycolytic Dependence of the Cancer Cell Line
-
Troubleshooting Steps:
-
Assess Basal Metabolism: Measure the basal extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) of your cell line using a metabolic flux analyzer. A low ECAR/OCR ratio suggests lower reliance on glycolysis.
-
Evaluate Expression of Glycolytic Enzymes: Use western blotting to assess the protein levels of key glycolytic enzymes, including PFKFB3. Low PFKFB3 expression may indicate reduced sensitivity to its inhibition.
-
Possible Cause 1.3: Acquired Resistance through Metabolic Reprogramming
-
Troubleshooting Steps:
-
Investigate the Pentose Phosphate Pathway (PPP): Inhibition of glycolysis can lead to the upregulation of the PPP to generate NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.[2][6] Measure key PPP enzyme activity or metabolites.
-
Assess Glutaminolysis: Cancer cells can compensate for reduced glycolysis by increasing their reliance on glutamine metabolism.[7][8] Measure glutamine uptake and the activity of key enzymes like glutaminase (GLS1).
-
Combination Therapy: Consider co-treatment with inhibitors of these compensatory pathways. For example, combining a PFKFB3 inhibitor with a GLS1 inhibitor has shown synergistic effects in KRAS-transformed pancreatic cells.[8]
-
Experimental Workflow for Investigating Metabolic Resistance
Caption: Troubleshooting workflow for metabolic resistance to this compound.
Problem 2: Initial response to this compound followed by relapse (acquired resistance).
Possible Cause 2.1: Activation of Pro-Survival Signaling Pathways
-
Troubleshooting Steps:
-
Analyze PI3K/AKT and MAPK Pathways: Acquired resistance to targeted therapies is often associated with the activation of these signaling pathways.[9] Perform western blot analysis to check the phosphorylation status of key proteins like AKT, ERK, and their downstream targets in resistant versus sensitive cells.
-
Combination with Signaling Inhibitors: If activation is detected, consider co-treatment with PI3K/AKT or MEK/ERK inhibitors to overcome resistance.
-
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors [mdpi.com]
- 3. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. IKKβ promotes metabolic adaptation to glutamine deprivation via phosphorylation and inhibition of PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous inhibition of PFKFB3 and GLS1 selectively kills KRAS-transformed pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing 3PO Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the compound 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) in experimental settings. The primary focus is to help users understand and mitigate the well-documented off-target effects of this compound.
Critical Advisory on this compound Specificity
Initial studies identified this compound as a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis. However, subsequent research has cast significant doubt on its specificity. Multiple studies now indicate that this compound may not directly bind to PFKFB3 and that its glycolysis-inhibiting effects are likely a result of off-target mechanisms, such as inducing intracellular acidification. Therefore, it is crucial to design experiments with appropriate controls to differentiate between PFKFB3-specific and off-target effects.
Troubleshooting Guide
This guide addresses specific problems researchers may face during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results between experiments. | 1. Off-target effects: this compound is known to have off-target effects, including inhibition of the NF-κB pathway and induction of intracellular acidification, which can vary between cell types and experimental conditions. 2. Cell density and metabolic state: The effect of any metabolic inhibitor can be highly dependent on the metabolic state of the cells, which is influenced by cell density and culture conditions. | 1. Use a more specific PFKFB3 inhibitor as a control: Employ a compound like AZ67, which has been shown to be a more potent and selective inhibitor of PFKFB3, to confirm if the observed phenotype is genuinely due to PFKFB3 inhibition.[1][2] 2. Validate on-target engagement: If possible, use techniques like thermal shift assays or cellular thermal shift assays (CETSA) to determine if this compound engages with PFKFB3 in your specific cellular context. 3. Control for pH changes: Measure intracellular pH using fluorescent probes (e.g., BCECF-AM) to determine if this compound is causing acidification in your cells. If so, consider if this pH change could be responsible for the observed phenotype. 4. Standardize cell culture conditions: Ensure consistent cell seeding densities and passage numbers. Monitor the metabolic state of your cells before initiating experiments. |
| Observed effects do not correlate with PFKFB3 expression levels. | 1. Off-target mechanism: The observed effect may be independent of PFKFB3 and mediated by one of this compound's off-targets. 2. PFKFB3-independent glycolysis inhibition: this compound may be inhibiting glycolysis through mechanisms other than direct PFKFB3 inhibition, such as intracellular acidification which can inhibit multiple glycolytic enzymes.[2] | 1. Perform PFKFB3 knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PFKFB3 expression. If the phenotype persists after PFKFB3 removal but is still observed with this compound treatment, it is likely an off-target effect. 2. Test alternative PFKFB3 inhibitors: Compare the effects of this compound with other structurally and mechanistically different PFKFB3 inhibitors. 3. Assess broader metabolic changes: Use metabolomics to gain a comprehensive view of the metabolic alterations induced by this compound. |
| Cell death or toxicity at expected working concentrations. | 1. Off-target cytotoxicity: this compound may induce cytotoxicity through mechanisms unrelated to PFKFB3 inhibition. 2. Cell line sensitivity: Different cell lines can have varying sensitivities to metabolic inhibitors. | 1. Perform dose-response curves: Determine the IC50 for cell viability in your specific cell line. 2. Use a positive control for PFKFB3-mediated toxicity: Compare the toxicity of this compound with that of a more specific PFKFB3 inhibitor like AZ67. 3. Assess markers of apoptosis and necrosis: Use assays like Annexin V/PI staining to understand the mechanism of cell death. |
Frequently Asked Questions (FAQs)
1. Is this compound a reliable inhibitor for studying PFKFB3 function?
2. What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is the induction of intracellular acidification.[2] This can non-specifically inhibit various metabolic enzymes. Additionally, this compound has been reported to inhibit the NF-κB signaling pathway, independently of its effects on glycolysis.
3. What are the best control experiments to perform when using this compound?
To ensure the validity of your findings, the following controls are essential:
-
A more specific PFKFB3 inhibitor: Use a compound like AZ67 to confirm that the observed phenotype is due to PFKFB3 inhibition.
-
Genetic knockdown or knockout of PFKFB3: Use siRNA, shRNA, or CRISPR to validate that the effect is dependent on the presence of PFKFB3.
-
Vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Measurement of intracellular pH: To assess the contribution of acidification to the observed effects.
4. What is a more specific alternative to this compound for inhibiting PFKFB3?
AZ67 (also known as AZ-PFKFB3-67) is a potent and selective PFKFB3 inhibitor with a significantly higher affinity for PFKFB3 compared to this compound.[1][3] It serves as an excellent tool to validate findings initially observed with this compound.
5. How does PFKFB3-driven glycolysis connect to other signaling pathways?
PFKFB3 and the glycolytic pathway are integrated with several key signaling networks:
-
Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, HIF-1α upregulates the expression of PFKFB3, promoting glycolysis to generate ATP in the absence of sufficient oxygen.[4][5]
-
PI3K/Akt/mTOR Pathway: This central growth and survival pathway can upregulate PFKFB3 expression, linking cell proliferation signals to the metabolic machinery needed to support growth.[6]
-
TLR4 Signaling: Activation of Toll-like receptor 4 (TLR4) can increase PFKFB3 expression, linking innate immune responses to metabolic reprogramming.[7]
Quantitative Data Summary
The following tables summarize available quantitative data to highlight the differences in specificity and potency between this compound and the more selective PFKFB3 inhibitor, AZ67.
Table 1: Comparison of Inhibitor Potency on PFKFB3
| Inhibitor | Reported IC50 for PFKFB3 | Binding to PFKFB3 Confirmed? |
| This compound | ~22 µM (enzymatic assay) | No, recent studies show no direct binding.[2] |
| AZ67 | ~11 nM (enzymatic assay) | Yes, confirmed by isothermal titration calorimetry.[1] |
Table 2: Effects on Glycolysis and Cell Viability
| Inhibitor | Effect on Lactate Production | Effect on Cell Proliferation/Viability |
| This compound | Reduces lactate production in some cell types, but this is likely due to intracellular acidification.[2] | Can inhibit proliferation and induce cell death, but this may be due to off-target effects. |
| AZ67 | Does not consistently decrease lactate production in all cell types, suggesting that PFKFB3 inhibition alone may not always suppress overall glycolytic flux.[1][8][9] | Can inhibit proliferation in some contexts, but its effects are generally less pronounced than those of this compound at concentrations that effectively inhibit PFKFB3. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the robust evaluation of this compound and its effects.
Western Blotting for PFKFB3 and Downstream Signaling
This protocol is for assessing the protein levels of PFKFB3 and the phosphorylation status of key proteins in related signaling pathways, such as Akt.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PFKFB3, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, AZ67, or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Glycolysis Assessment: Lactate Production Assay
This colorimetric assay measures the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic activity.
Materials:
-
Lactate assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with this compound, AZ67, or vehicle control.
-
Sample Collection: At the end of the treatment period, collect the cell culture medium.
-
Assay: Perform the lactate assay according to the manufacturer's instructions. This typically involves mixing the medium with a reaction solution and incubating.
-
Measurement: Measure the absorbance at the recommended wavelength using a plate reader.
-
Normalization: Normalize the lactate levels to the cell number or total protein content in each well.
Cell Viability Assessment: MTT Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound, AZ67, or vehicle control.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Signaling Pathways
Caption: PFKFB3 is regulated by multiple signaling pathways.
Experimental Workflow
References
- 1. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound inhibits glycolysis but does not bind to 6‐phosphofructo‐2‐kinase/fructose‐2,6‐bisphosphatase‐3 (PFKFB3) [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the HIF1α/PFKFB3 stress response pathway in beta cells in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HIF1α-PFKFB3 Pathway: A Key Player in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFKFB3, a key glucose metabolic enzyme regulated by pathogen recognition receptor TLR4 in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. | Sigma-Aldrich [sigmaaldrich.com]
dealing with conflicting results in 3PO studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering conflicting or unexpected results in experiments involving the small molecule 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one).
Frequently Asked Questions (FAQs)
Q1: What is the commonly accepted mechanism of action for this compound?
A1: Historically, this compound has been widely used as a small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3).[1][2][3][4] PFKFB3 is a key regulatory enzyme in the glycolytic pathway, and by inhibiting it, this compound was believed to reduce glycolytic flux, suppress glucose uptake, and decrease the intracellular concentrations of lactate and ATP.[3][5]
Q2: What is the central conflict in recent this compound research?
A2: A significant conflict has emerged from recent studies indicating that this compound may not directly bind to or inhibit PFKFB3.[1][2][6] Isothermal titration calorimetry (ITC) experiments have failed to show a direct interaction between this compound and PFKFB3, even at high concentrations.[1][2] This contradicts the long-held assumption that this compound's effects are mediated through direct PFKFB3 inhibition.
Q3: If this compound doesn't bind to PFKFB3, how does it inhibit glycolysis?
A3: The current evidence suggests an alternative, off-target mechanism. Instead of directly inhibiting PFKFB3, this compound appears to cause an accumulation of lactic acid inside the cells.[1][2] This leads to a decrease in intracellular pH, which in turn inhibits various enzymatic reactions within the glycolytic pathway.[1][2]
Q4: Are there other known off-target effects of this compound?
A4: Yes, some studies have reported other potential off-target effects of this compound. These may include the inhibition of NF-kB signaling and potential interactions with monocarboxylate transporters 1 and 4 (MCT1 and MCT4).[6][7] These alternative targets could also contribute to the observed cellular effects of this compound.
Q5: My results with this compound are not consistent with PFKFB3 inhibition. What should I do?
A5: If your experimental results are inconsistent with direct PFKFB3 inhibition, it is crucial to consider the alternative mechanisms of action. We recommend performing a series of validation experiments to investigate whether the effects you are observing are due to intracellular pH changes, lactate accumulation, or other off-target effects. See the Troubleshooting Guide below for a step-by-step approach.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting conflicting results in this compound studies.
Problem: Observed cellular phenotype is inconsistent with expected outcomes of PFKFB3 inhibition.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for conflicting this compound results.
Step 1: Validate the Direct Target Engagement of this compound
-
Question: Does this compound physically bind to PFKFB3 in my experimental system?
-
Recommended Experiment: Isothermal Titration Calorimetry (ITC).
-
Rationale: ITC directly measures the heat change upon binding of a ligand to a protein, providing evidence of a direct interaction and quantifying the binding affinity (or lack thereof).
-
Expected Outcome if Hypothesis is Correct: No significant heat change will be detected, indicating a lack of direct binding between this compound and PFKFB3.[1][2]
Step 2: Investigate the Alternative Mechanism of Intracellular Acidification
-
Question: Does this compound treatment lead to a decrease in intracellular pH in my cells?
-
Recommended Experiment: Intracellular pH Measurement using a fluorescent indicator like BCECF-AM.
-
Rationale: This assay will determine if the cellular environment is becoming more acidic following this compound treatment, which is a key component of the proposed alternative mechanism.
-
Expected Outcome if Hypothesis is Correct: A significant decrease in intracellular pH will be observed in this compound-treated cells compared to controls.[1][2]
Step 3: Confirm the Upstream Cause of pH Change
-
Question: Is the decrease in intracellular pH preceded by an accumulation of intracellular lactate?
-
Recommended Experiment: Intracellular Lactate Accumulation Assay.
-
Rationale: This experiment will test the hypothesis that the observed acidification is a direct result of lactate buildup within the cells.
-
Expected Outcome if Hypothesis is Correct: An increase in intracellular lactate levels will be detected in this compound-treated cells.[1][2]
Step 4: Utilize a More Specific PFKFB3 Inhibitor as a Control
-
Question: Does a more specific PFKFB3 inhibitor replicate the effects I see with this compound?
-
Recommended Control Compound: AZ67 or a similar potent and specific PFKFB3 inhibitor.
-
Rationale: Comparing the cellular effects of this compound to a highly specific PFKFB3 inhibitor can help differentiate between on-target and off-target effects.
-
Expected Outcome if Hypothesis is Correct: The cellular phenotype observed with this compound will differ from that of a specific PFKFB3 inhibitor like AZ67. For example, AZ67 has been shown to not affect neutrophil ROS or NET production, in contrast to this compound.[7]
Data Presentation
Table 1: Comparison of PFKFB3 Inhibitors
| Feature | This compound (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) | AZ67 (AZ-PFKFB3-67) | PFK15 |
| Reported IC50 for PFKFB3 | ~22.9 µM (recombinant human protein)[8] | 11 nM[7] | 207 nM[8] |
| Direct Binding to PFKFB3 (ITC) | Not observed, even up to 750 µM[1][2] | Binding observed at 3 µM[1][2] | Not explicitly stated in provided results |
| Primary Mechanism | Intracellular lactate accumulation leading to decreased pH and subsequent glycolytic inhibition[1][2] | Direct inhibition of PFKFB3 enzymatic activity[1][2][7] | Potent and selective inhibition of PFKFB3[8] |
| Reported Off-Target Effects | Inhibition of NF-kB, potential interaction with MCT1/4[6][7] | Off-target effects on angiogenesis not directly related to glycolysis inhibition have been reported[7] | Noted to not inhibit other kinases or key glycolytic enzymes like PFK-1, hexokinase, and PFKFB4[5] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding
-
Sample Preparation:
-
Prepare a solution of purified PFKFB3 protein (e.g., 20 µM) in a suitable buffer (e.g., HEPES pH 8.0).
-
Prepare a solution of this compound (e.g., 200 µM) in the exact same buffer. It is critical that the buffers are perfectly matched to avoid heats of dilution.
-
If DMSO is used to dissolve this compound, ensure the final DMSO concentration is identical in both the protein and ligand solutions (recommended <10%).[9]
-
-
ITC Experiment:
-
Load the PFKFB3 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the PFKFB3 solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
The heat change per injection is measured and plotted against the molar ratio of ligand to protein.
-
If binding occurs, a sigmoidal curve will be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be determined.
-
A flat line with no significant heat changes indicates a lack of direct binding.
-
Intracellular pH Measurement with BCECF-AM
-
Cell Preparation:
-
Plate cells in a 96-well plate and culture overnight.
-
-
Dye Loading:
-
Treatment and Measurement:
-
Add this compound at the desired concentration to the cells.
-
Measure the fluorescence using a plate reader with dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[2]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490/440 nm).
-
Generate a calibration curve using buffers of known pH in the presence of nigericin to relate the fluorescence ratio to intracellular pH.[2]
-
Intracellular Lactate Accumulation Assay
-
Cell Preparation and Treatment:
-
Plate cells in a 96-well plate and treat with this compound for the desired time.
-
-
Sample Collection:
-
Lactate Measurement:
-
Use a commercial lactate assay kit (e.g., colorimetric or fluorometric).
-
Add the reaction mixture from the kit to the cell lysate.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate concentration to the total protein content of the cell lysate.
-
Visualizations
Signaling Pathway: Glycolysis and the Disputed Role of this compound
Caption: Disputed mechanisms of this compound's effect on glycolysis.
References
- 1. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 6. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
- 7. abcam.cn [abcam.cn]
- 8. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. promega.com [promega.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Improving the Efficacy of 3PO and its Analogs in Combination Therapy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and its more potent analogs, such as PFK158, in combination therapies. Our goal is to help you overcome common experimental hurdles and enhance the efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: this compound and its analogs are inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting step in glycolysis. By inhibiting PFKFB3, these compounds reduce the levels of F2,6BP, leading to decreased glycolytic flux, reduced glucose uptake, and lower ATP production in highly glycolytic cells, such as cancer cells. This metabolic stress can induce cell cycle arrest and apoptosis.
Q2: Why is combination therapy with a PFKFB3 inhibitor often more effective than monotherapy?
A2: Cancer cells can adapt to metabolic stress. Combining a PFKFB3 inhibitor with other therapeutic agents can create a multi-pronged attack. For example:
-
With Chemotherapy (e.g., Cisplatin, Carboplatin): PFKFB3 inhibition can sensitize chemoresistant cells to DNA-damaging agents. Some research suggests PFKFB3 may play a role in DNA damage repair, so its inhibition can lead to increased DNA damage when combined with chemotherapy.
-
With PARP Inhibitors (e.g., Olaparib): In certain cancers, inhibiting PFKFB3 impairs homologous recombination repair, a key DNA repair pathway. This can create a synthetic lethal interaction with PARP inhibitors, which target another DNA repair pathway.
-
With Targeted Therapies (e.g., Endocrine therapy): Endocrine-resistant breast cancer cells often exhibit an increased reliance on glycolysis. Targeting PFKFB3 in these cells can effectively reduce cell growth and overcome resistance.[1]
Q3: I am not seeing the expected cytotoxic effect with this compound. What are some possible reasons?
A3: There are several factors to consider:
-
Compound Potency and Specificity: this compound itself has relatively low potency and poor pharmacokinetic properties. Consider using more potent and specific analogs like PFK158 or AZ67. Be aware that some studies suggest this compound may have off-target effects and may not directly bind to PFKFB3.[2]
-
Cell Line Dependency: The reliance on glycolysis varies between cell lines. Cells that are less glycolytically active may be less sensitive to PFKFB3 inhibition. It is crucial to characterize the metabolic phenotype of your cell line.
-
Experimental Conditions: Ensure the compound is fully solubilized. This compound and PFK158 are typically dissolved in DMSO. Check for precipitation in your culture media. Also, confirm the stability of the compound under your specific experimental conditions.
-
Resistance Mechanisms: Cells may develop resistance by upregulating alternative metabolic pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays. | 1. Compound Solubility: The inhibitor may be precipitating in the culture medium. 2. Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. 3. Assay Timing: The time point for measuring viability may not be optimal to observe the effect. | 1. Prepare fresh stock solutions in DMSO and visually inspect for precipitates after dilution in media. Perform a solubility test. 2. Ensure a single-cell suspension and accurate cell counting before seeding. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Minimal reduction in lactate production after treatment. | 1. Low Glycolytic Flux: The chosen cell line may not be highly glycolytic. 2. Insufficient Inhibitor Concentration: The concentration used may be below the effective IC50 for the specific cell line. 3. Off-Target Effects: The observed phenotype might be independent of glycolysis inhibition, especially with less specific compounds.[2] | 1. Measure the baseline Extracellular Acidification Rate (ECAR) using an instrument like a Seahorse XF Analyzer to confirm glycolytic activity. 2. Perform a dose-response curve to determine the optimal concentration for inhibiting glycolysis in your model. 3. Use a more specific PFKFB3 inhibitor like AZ67 and verify target engagement by measuring F2,6BP levels. |
| High toxicity in in vivo models with limited efficacy. | 1. Poor Pharmacokinetics (PK) of this compound: this compound has a very short half-life and high clearance. 2. Off-Target Toxicity: The compound may be causing toxicity through mechanisms other than PFKFB3 inhibition. | 1. Switch to an analog with improved PK properties, such as PFK158.[3] 2. Evaluate toxicity in non-tumor-bearing animals. If toxicity persists, it may be an off-target effect. Consider using a different PFKFB3 inhibitor. |
| Synergistic effect is not observed in combination therapy. | 1. Incorrect Dosing Ratio: The ratio of the PFKFB3 inhibitor to the combination drug may not be optimal for synergy. 2. Mechanism of Action: The chosen combination may not have a synergistic mechanism in your specific cancer model. | 1. Use the Chou-Talalay method to test various drug ratios and calculate a Combination Index (CI). A CI < 1 indicates synergy.[2] 2. Re-evaluate the rationale for the combination. For example, combining two agents that both induce G2/M arrest may not be synergistic. |
Quantitative Data from Combination Therapies
Table 1: Synergistic Effects of PFK158 with PARP Inhibitors in Ovarian Cancer Cells
| Cell Line | PARP Inhibitor | Average Combination Index (CI) | Interpretation |
| SKOV3 | Olaparib | 0.513 | Synergy |
| SKOV3 | Niraparib | 0.664 | Synergy |
| SKOV3 | Rucaparib | 0.592 | Synergy |
| OVCAR8 | Olaparib | 0.581 | Synergy |
| OVCAR8 | Niraparib | 0.612 | Synergy |
| OVCAR8 | Rucaparib | 0.547 | Synergy |
| Data summarized from a study on PFKFB3 inhibition in ovarian cancer. A CI value < 1 indicates a synergistic effect.[2] |
Table 2: Efficacy of PFKFB3 Inhibition in Endocrine-Resistant Breast Cancer Xenografts
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| PFKFB3 Inhibitor (Monotherapy) | Significant reduction vs. control | PFKFB3 inhibition led to reduced tumor size in murine xenograft models. |
| PFKFB3 Inhibitor + Fulvestrant | Enhanced reduction vs. monotherapy | Combination showed greater efficacy in some breast cancer cell lines. |
| Qualitative summary based on findings presented at the San Antonio Breast Cancer Symposium 2021.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is used to measure cellular metabolic activity as an indicator of cell viability.[4][5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound/analog and the combination drug(s). Remove the old medium and add 100 µL of fresh medium containing the treatments to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measuring Lactate Production
This protocol provides a general method for quantifying lactate secreted into the cell culture medium, a key indicator of glycolytic activity. Commercial kits are widely available and recommended for this purpose.[6]
Materials:
-
Commercial Lactate Assay Kit (Colorimetric or Fluorometric).
-
96-well plate (clear for colorimetric, black for fluorometric assays).
-
Deproteinizing spin filter (10 kDa MWCO), if required by the kit.
-
Microplate reader.
Procedure:
-
Sample Collection: Culture and treat cells as described in the MTT protocol. At the end of the treatment period, collect the cell culture supernatant.
-
Sample Preparation: Centrifuge the supernatant to remove any detached cells or debris. If your sample contains high protein levels or endogenous lactate dehydrogenase activity, deproteinize the sample using a 10 kDa spin filter as per the manufacturer's instructions.[6]
-
Standard Curve: Prepare a lactate standard curve according to the kit's manual by performing serial dilutions of the provided lactate standard.
-
Assay Reaction:
-
Pipette 50 µL of your samples and standards into separate wells of the 96-well plate.
-
Prepare the Master Reaction Mix containing assay buffer, probe, and enzyme mix as instructed by the kit.
-
Add 50 µL of the Master Reaction Mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance (e.g., 570 nm for colorimetric) or fluorescence (e.g., Ex/Em = 535/587 nm) with a microplate reader.
-
Calculation: Subtract the blank reading from all measurements. Determine the lactate concentration in your samples by comparing their readings to the standard curve.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. | BioWorld [bioworld.com]
- 2. Repression of PFKFB3 sensitizes ovarian cancer to PARP inhibitors by impairing homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of 3PO, a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, is a cell-permeable small molecule that selectively inhibits the kinase activity of PFKFB3.[1][2] PFKFB3 is a key enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of F-2,6-BP, leading to decreased glycolytic flux, glucose uptake, and ATP production in cells, particularly in cancer cells that exhibit high glycolytic rates (the Warburg effect).
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound can arise from several factors, impacting its efficacy and the reproducibility of experimental results. Key sources of variability include:
-
Purity: The presence of impurities from the synthesis process can alter the compound's activity.
-
Solubility: Variations in crystallinity and particle size between batches can affect how well this compound dissolves in solvents like DMSO, leading to inaccurate concentrations in your experiments.
-
Stability: Improper storage conditions (e.g., exposure to light, moisture, or extreme temperatures) can lead to degradation of the compound over time.
-
Counter-ions and Salt Forms: The presence of different salt forms or counter-ions can affect the compound's molecular weight and solubility.
Q3: How can I minimize the impact of this compound batch-to-batch variability in my experiments?
To ensure reproducible results, it is crucial to implement the following quality control measures:
-
Source from a reputable supplier: Purchase this compound from vendors who provide a detailed Certificate of Analysis (CoA) for each batch.
-
Review the Certificate of Analysis (CoA): Before using a new batch, carefully examine the CoA for purity (ideally ≥98% by HPLC), identity confirmation (e.g., by NMR or mass spectrometry), and any listed impurities.
-
Perform in-house quality control: If possible, perform a simple in-house validation of each new batch. This could involve measuring its IC50 in a standard cell line and comparing it to previous batches.
-
Standardize compound handling: Always use the same protocol for dissolving and storing this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Quality Control Specifications for this compound
To assist researchers in evaluating different batches of this compound, the following table summarizes key quality control parameters that should be considered.
| Parameter | Recommended Specification | Analytical Method | Purpose |
| Identity | Conforms to the expected structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
| Purity | ≥ 98% | HPLC, LC-MS | Determines the percentage of this compound in the sample and identifies impurities. |
| Appearance | White to off-white or pale yellow solid | Visual Inspection | A significant color change may indicate degradation or impurities. |
| Solubility | Soluble in DMSO (e.g., ≥ 10 mg/mL) | Visual Inspection | Ensures the compound can be dissolved at the desired concentration for experiments. |
| Residual Solvents | Within acceptable limits (e.g., <0.5% for common solvents) | GC-MS | High levels of residual solvents from synthesis can be toxic to cells. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can affect the compound's stability and accurate weighing. |
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause: Batch-to-batch variability in this compound purity or solubility.
-
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA): Compare the purity and other specifications of the different batches used.
-
Check Solubility: Ensure that this compound is fully dissolved in the stock solution. Gentle warming and vortexing may be necessary. Observe for any precipitation.
-
Standardize Cell Conditions: Ensure cell passage number, confluency, and media components are consistent across experiments.
-
Perform a Dose-Response Curve: Run a full dose-response curve for each new batch to determine its specific IC50 in your experimental system.
-
Issue 2: Low or no observable effect of this compound.
-
Possible Cause:
-
Degraded this compound due to improper storage.
-
Insufficient concentration of this compound reaching the target cells.
-
The cell line used has low PFKFB3 expression or is resistant to glycolysis inhibition.
-
-
Troubleshooting Steps:
-
Check Storage Conditions: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Solid this compound should be stored at 2-8°C.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using UV-Vis spectrophotometry.
-
Increase Incubation Time or Concentration: The effect of this compound may be time and concentration-dependent.
-
Confirm PFKFB3 Expression: Check the expression level of PFKFB3 in your cell line using western blot or qPCR.
-
Issue 3: High background or off-target effects.
-
Possible Cause:
-
Impurities in the this compound batch.
-
Using too high a concentration of this compound.
-
Solvent (DMSO) toxicity.
-
-
Troubleshooting Steps:
-
Use High-Purity this compound: Ensure the purity of your this compound is ≥98%.
-
Optimize this compound Concentration: Perform a dose-response experiment to find the optimal concentration range that inhibits PFKFB3 without causing significant off-target effects.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of DMSO used to dissolve this compound. The final DMSO concentration in the cell culture media should typically be ≤ 0.1%.
-
Experimental Protocols
1. PFKFB3 Enzymatic Assay
This protocol provides a general framework for measuring the enzymatic activity of PFKFB3 in the presence of this compound.
-
Principle: The kinase activity of PFKFB3 is measured by coupling the production of ADP to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH is monitored by the change in absorbance at 340 nm.
-
Materials:
-
Recombinant human PFKFB3 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Substrates: Fructose-6-phosphate (F6P), ATP
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Coupling Reagents: Phosphoenolpyruvate (PEP), NADH
-
This compound stock solution (in DMSO)
-
96-well UV-transparent plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, F6P, ATP, PEP, NADH, PK, and LDH.
-
Add varying concentrations of this compound (and a DMSO vehicle control) to the wells of the 96-well plate.
-
Initiate the reaction by adding the recombinant PFKFB3 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at a constant temperature (e.g., 30°C).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Determine the percent inhibition of PFKFB3 activity for each this compound concentration and calculate the IC50 value.
-
2. Cell-Based Glucose Uptake Assay (using 2-NBDG)
This protocol describes how to measure glucose uptake in cells treated with this compound using the fluorescent glucose analog 2-NBDG.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24 hours).
-
Wash the cells with KRPH buffer.
-
Incubate the cells with 2-NBDG in KRPH buffer for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold KRPH buffer to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or analyze the cells by flow cytometry.
-
Normalize the fluorescence signal to the cell number (e.g., by using a cell viability assay like crystal violet).
-
3. Cell Proliferation Assay (Crystal Violet Staining)
This protocol outlines a simple method to assess the effect of this compound on cell proliferation.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plate
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Elution Buffer (e.g., 1% SDS in PBS)
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a low density.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations (and a DMSO vehicle control).
-
Incubate for the desired period (e.g., 48-72 hours).
-
Gently wash the cells with PBS.
-
Fix the cells with methanol for 10 minutes.
-
Stain the cells with Crystal Violet Staining Solution for 10-15 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding Elution Buffer to each well and incubating for 15-20 minutes with gentle shaking.
-
Measure the absorbance at ~570 nm.
-
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Refining 3PO Treatment Duration for Apoptosis Induction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
A1: this compound is an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting step in glycolysis. This suppression of glycolysis can lead to cellular stress, including a decrease in ATP production and an increase in reactive oxygen species (ROS), which can in turn trigger the intrinsic pathway of apoptosis.
Q2: How long should I treat my cells with this compound to observe apoptosis?
A2: The optimal treatment duration for this compound to induce apoptosis is cell-type dependent and should be determined empirically. Generally, significant apoptosis is observed between 24 and 72 hours of treatment. It is recommended to perform a time-course experiment to identify the ideal window for your specific cell line and experimental conditions.
Q3: What concentrations of this compound are typically used to induce apoptosis?
A3: The effective concentration of this compound for apoptosis induction varies between cell lines. Commonly used concentrations range from 10 µM to 100 µM. A dose-response experiment is crucial to determine the optimal concentration that induces apoptosis without causing excessive necrosis.
Q4: Can this compound have off-target effects?
A4: While this compound is widely used as a PFKFB3 inhibitor, some studies suggest it may have off-target effects. It is important to include appropriate controls in your experiments to validate that the observed apoptotic effects are primarily due to the inhibition of glycolysis.
Troubleshooting Guides
Problem 1: Low percentage of apoptotic cells after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration for your cell line. |
| Inadequate treatment duration | Conduct a time-course experiment, measuring apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the peak apoptotic response. |
| Cell line resistance | Some cell lines may be more resistant to apoptosis induced by glycolytic inhibition. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working correctly. You may also explore co-treatments with other agents to enhance sensitivity. |
| Incorrect assay timing | The timing of your apoptosis assay is critical. Early markers like mitochondrial membrane potential changes occur before late-stage events like DNA fragmentation. Ensure your chosen assay aligns with the expected kinetics of apoptosis.[1] |
Problem 2: High background apoptosis in the untreated control group.
| Possible Cause | Suggested Solution |
| Unhealthy cell culture | Ensure cells are healthy and not overgrown before starting the experiment. Use cells within a low passage number and regularly check for mycoplasma contamination. |
| Harsh cell handling | Be gentle during cell harvesting and staining procedures. Excessive centrifugation speeds or vigorous pipetting can damage cell membranes and lead to false-positive results in assays like Annexin V staining.[2] |
| Inappropriate buffer | Use the recommended binding buffer for your Annexin V assay. Using PBS instead of a calcium-containing binding buffer can lead to inaccurate results.[2] |
Problem 3: Difficulty distinguishing between apoptosis and necrosis.
| Possible Cause | Suggested Solution |
| Single-parameter assay | Use a multi-parameter approach. For example, co-staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells. |
| Late-stage apoptosis | At late stages, apoptotic cells can lose membrane integrity and become positive for viability dyes, making them indistinguishable from necrotic cells. Analyze cells at earlier time points to capture the early apoptotic population. |
Quantitative Data on this compound-Induced Apoptosis
The following table summarizes data on the effects of this compound treatment duration on apoptosis in various cell lines. Note that the optimal conditions can vary significantly.
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Measurement | Observations | Reference |
| Jurkat | 10 µM | 0, 4, 8, 16, 24, 36 h | Cell Cycle Analysis | G2-M phase arrest observed. | |
| A375 Human Melanoma | 25 µM, 100 µM | 24 h, 48 h | Annexin V/PI Staining | Dose-dependent increase in apoptosis. At 100 µM, a significant increase in early apoptosis was observed. | |
| Neutrophils | 10-50 mM | 24 h | Annexin V/PI Staining | Increasing concentrations led to a higher number of late apoptotic cells. | |
| Endothelial Cells | 10 µM, 30 µM | 24 h | EdU Staining | Concentration-dependent increase in growth-arrested cells. | [3] |
Experimental Protocols
Protocol 1: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the determined duration. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
This compound-treated and control cells
-
Mitochondrial membrane potential dye (e.g., TMRE or JC-1)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial depolarization
-
PBS or appropriate buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a multi-well plate suitable for fluorescence imaging or reading.
-
Treat cells with this compound for the desired time. Include an untreated control and a positive control treated with CCCP (e.g., 10 µM for 30 minutes).
-
At the end of the treatment period, add the mitochondrial membrane potential dye to the media at the manufacturer's recommended concentration.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Gently wash the cells with warm PBS or media to remove excess dye.
-
Add fresh PBS or media to the wells.
-
Immediately analyze the fluorescence using a fluorescence microscope or a plate reader with the appropriate filter sets (for TMRE, excitation ~549 nm, emission ~575 nm). A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for apoptosis assessment.
References
Validation & Comparative
A Comparative Guide to In Vivo Anti-Tumor Efficacy of PFKFB3 Inhibitors: 3PO and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a well-documented inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), with its alternatives. By targeting PFKFB3, a key regulator of glycolysis, these small molecule inhibitors represent a promising strategy in cancer therapy. This document summarizes key experimental data, details methodologies for in vivo studies, and visualizes the underlying signaling pathways to aid in the evaluation and selection of these compounds for pre-clinical and clinical development.
Comparative Analysis of In Vivo Anti-Tumor Effects
The following tables summarize quantitative data from in vivo studies on this compound and its alternatives, primarily focusing on PFK15 and PFK158, which are also potent PFKFB3 inhibitors.
| Inhibitor | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | Ovarian Cancer | Xenograft | 10 µM (in combination with cisplatin) | Enhanced cisplatin-induced apoptosis. | [1] |
| PFK15 | Gastric Cancer | Nude mice xenograft | 25 mg/kg, intraperitoneally, every three days for 15 days | 56.10% inhibition rate (IR) of tumor weight.[2] | [2] |
| PFK15 | Head and Neck Squamous Cell Carcinoma | Nude mice xenograft | 10 mg/kg and 20 mg/kg, intraperitoneally, every other day for 2 weeks | Significant reduction in tumor volume and weight. | [3] |
| PFK158 | Small Cell Lung Cancer (MYC-High) | H446 xenograft | 25 mg/kg, intraperitoneal injection, every other day for 10 days | Significant delay in tumor growth.[4] | [4] |
| PFK158 | Malignant Pleural Mesothelioma | Nude mouse xenograft | Not specified | Noticeable reduction in tumor burden, volume, and weight.[5] | [5] |
| PFK158 | Gynecologic Cancers (Paclitaxel-resistant) | Ovarian mouse model | Not specified (in combination with carboplatin) | Significant reduction in tumor weight and ascites. | |
| PFK158 | Ovarian Cancer | ALDH+CD44+ SKOV3 xenograft | Pre-treatment of cells with 0.5 and 1.0 μM | Reduced tumor incidence from 100% to 40-60% depending on the number of cells injected.[1] | [1] |
| KAN0438757 | Colorectal Cancer | C57BL6/N mice | Not specified | Well tolerated in vivo with no high-grade toxicity observed. In vitro studies showed reduced cancer cell migration, invasion, and survival.[6][7][8] | [6][7][8] |
Experimental Protocols
General Protocol for In Vivo Anti-Tumor Efficacy Study using a Subcutaneous Xenograft Model
This protocol outlines a standard procedure for evaluating the anti-tumor effects of PFKFB3 inhibitors in a murine subcutaneous xenograft model.
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., MKN45 for gastric cancer, H446 for small cell lung cancer) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or a mixture of medium and Matrigel.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell concentration for injection.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject the prepared cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[9]
-
Monitor the animals for tumor development.
3. Tumor Measurement and Treatment Initiation:
-
Once tumors become palpable, measure their dimensions (length and width) using digital calipers, typically two to three times a week.[10]
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.[10][11]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).[2]
4. Drug Administration:
-
Prepare the PFKFB3 inhibitor (e.g., this compound, PFK15, PFK158) and vehicle control solutions.
-
Administer the treatment as per the study design (e.g., intraperitoneal injection) at the specified dosage and frequency.[2][4]
5. Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly as an indicator of systemic toxicity.[2]
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.[2]
6. Data Analysis:
-
Calculate the tumor growth inhibition rate (IR) using the formula: IR (%) = [(A-B)/A] × 100, where A is the mean tumor weight/volume in the control group and B is the mean tumor weight/volume in the treatment group.[2]
-
Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.
Signaling Pathways and Experimental Workflows
PFKFB3 Signaling Pathway in Cancer
PFKFB3 is a critical enzyme in the regulation of glycolysis, the metabolic pathway that provides energy and building blocks for rapidly proliferating cancer cells. Its expression and activity are upregulated by various oncogenic signaling pathways.
Caption: PFKFB3 signaling pathway in cancer and points of inhibition.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for validating the anti-tumor effects of a PFKFB3 inhibitor in vivo.
Caption: Experimental workflow for in vivo anti-tumor studies.
References
- 1. Frontiers | PFKFB3 Regulates Chemoresistance, Metastasis and Stemness via IAP Proteins and the NF-κB Signaling Pathway in Ovarian Cancer [frontiersin.org]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Guide to 3PO and its Alternatives in Modulating Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a widely studied modulator of cellular metabolism, and its alternatives in the context of Reactive Oxygen Species (ROS) production. This document is intended for researchers, scientists, and drug development professionals interested in the intricate relationship between glycolysis and cellular oxidative stress. We present a critical evaluation of this compound's mechanism of action, supported by experimental data, and compare its performance with other known inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Executive Summary
This compound has been widely utilized as a chemical inhibitor of PFKFB3, a key enzyme in glycolysis. Its application in research has unveiled a significant impact on cellular processes, including the production of ROS. However, emerging evidence suggests that this compound's inhibitory effect on ROS production may not be a direct consequence of PFKFB3 inhibition but rather an off-target effect mediated by intracellular acidification. This guide delves into the data supporting this hypothesis and presents a comparative analysis of this compound with more specific PFKFB3 inhibitors, such as AZ67 and YN1, which do not appear to share this compound's ROS-modulating properties.
Comparative Analysis of PFKFB3 Inhibitors on ROS Production
The following table summarizes the quantitative data on the effects of this compound and its alternatives on ROS production, primarily in neutrophils. It is crucial to note that direct side-by-side quantitative comparisons in the same experimental setup are limited in the current literature. The presented data is a consolidation of findings from various studies.
| Inhibitor | Target(s) | Reported Effect on ROS Production in Neutrophils | Notes |
| This compound | PFKFB3 (disputed), potential off-targets | Inhibition (dose-dependent)[1][2] | Effect is likely off-target, mediated by intracellular acidification.[3] |
| AZ67 | PFKFB3 | No significant effect [3] | A more specific PFKFB3 inhibitor. |
| YN1 | PFKFB3 | No significant effect on inflammatory signaling pathways linked to ROS. | Data on direct ROS measurement in neutrophils is limited. |
| PFK-015 | PFKFB3 | Data on direct ROS measurement in neutrophils is not readily available. | Primarily studied in the context of cancer metabolism. |
| PFK158 | PFKFB3 | Data on direct ROS measurement in neutrophils is not readily available. | Primarily studied in the context of cancer metabolism. |
Signaling Pathways and Mechanisms of Action
The interplay between glycolysis, the pentose phosphate pathway (PPP), and ROS production in neutrophils is a critical aspect of their function. PFKFB3 plays a role in regulating glycolytic flux, which in turn can influence the availability of substrates for NADPH production via the PPP. NADPH is a crucial cofactor for NADPH oxidase (NOX2), the primary enzyme responsible for the respiratory burst and ROS generation in neutrophils.
PFKFB3 Signaling Pathway in Neutrophil ROS Production
Caption: PFKFB3's role in regulating glycolytic flux and its indirect influence on ROS production.
Proposed Off-Target Mechanism of this compound
Recent studies suggest that this compound's inhibitory effect on ROS is not due to its interaction with PFKFB3 but rather through the induction of intracellular acidification. The precise mechanism by which a lower intracellular pH leads to reduced ROS production in neutrophils is still under investigation but may involve the inhibition of key enzymes in the ROS-generating pathway that are sensitive to pH changes.
Caption: The proposed off-target mechanism of this compound on ROS production via intracellular acidification.
Experimental Protocols
For researchers planning to investigate the effects of this compound or its alternatives on ROS production, we provide a detailed experimental workflow and a specific protocol for measuring intracellular ROS in neutrophils using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing the effects of different inhibitors on ROS production.
Detailed Protocol: Intracellular ROS Measurement in Neutrophils using DCFH-DA
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Perform red blood cell lysis, followed by washing steps to obtain a pure neutrophil population.
-
Resuspend purified neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
2. Cell Treatment:
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or its alternatives (e.g., AZ67, YN1) for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
3. DCFH-DA Staining:
-
Prepare a working solution of DCFH-DA in a serum-free medium or buffer at a final concentration of 5-10 µM.
-
Add the DCFH-DA working solution to the neutrophil suspensions and incubate for 30 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with a pre-warmed buffer to remove excess probe.
4. Stimulation of ROS Production:
-
Resuspend the stained neutrophils in a fresh buffer.
-
Add a stimulating agent, such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25-100 nM, to induce ROS production. Include an unstimulated control.
5. Fluorescence Measurement:
-
Immediately after adding the stimulus, measure the fluorescence intensity using either:
-
Flow Cytometry: Acquire data on a flow cytometer with excitation at ~488 nm and emission at ~525 nm. Analyze the mean fluorescence intensity (MFI) of the neutrophil population.
-
Fluorescence Plate Reader: Dispense the cell suspensions into a 96-well black plate and measure the fluorescence at the same wavelengths kinetically over a period of time (e.g., 60-90 minutes).
-
6. Data Analysis:
-
For flow cytometry data, calculate the fold change in MFI relative to the unstimulated control for each treatment condition.
-
For plate reader data, calculate the rate of ROS production (slope of the kinetic curve) or the endpoint fluorescence.
-
Compare the effects of this compound and its alternatives on ROS production and determine their respective IC50 values if applicable.
Conclusion
The evidence strongly suggests that while this compound effectively reduces ROS production in neutrophils, this action is likely an off-target effect mediated by intracellular acidification rather than a direct consequence of PFKFB3 inhibition. Researchers should exercise caution when interpreting data from studies using this compound as a specific PFKFB3 inhibitor, particularly in the context of ROS signaling. For studies aiming to specifically dissect the role of PFKFB3 in ROS production, more selective inhibitors such as AZ67 are recommended. This guide provides the necessary framework, including comparative data and detailed protocols, to aid in the design and interpretation of experiments in this critical area of research.
References
Validating 3PO's Role in NET Release Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a small molecule inhibitor, in the context of Neutrophil Extracellular Trap (NET) release. We will delve into its performance, compare it with alternative inhibitors, and provide supporting experimental data and detailed protocols to aid in your research and development endeavors.
Unraveling the Mechanism: this compound and NET Release
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins, released by neutrophils to trap and kill pathogens. However, excessive NET formation, a process known as NETosis, is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Consequently, identifying potent inhibitors of NET release is a key therapeutic strategy.
This compound has emerged as a significant inhibitor of NET release. It has been shown to block the production of reactive oxygen species (ROS), a critical step in NETosis, in a dose-dependent manner.[1][2] Interestingly, neutrophils from patients with rheumatoid arthritis (RA) exhibit higher sensitivity to this compound compared to those from healthy individuals.[1][2]
While initially identified as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme, recent evidence suggests that this compound's inhibitory effect on NET release may be independent of direct PFKFB3 binding. Some studies propose that this compound might exert its effects by altering intracellular pH or through off-target effects on other signaling pathways, such as the NF-κB pathway. This nuanced understanding is critical for evaluating its therapeutic potential.
Comparative Performance of PFKFB3 Inhibitors on NET Release
To provide a clear comparison, the following table summarizes the effects of this compound and other PFKFB3 inhibitors on NET release.
| Inhibitor | Target(s) | Effect on NET Release | Quantitative Data (Concentration) | Key Findings |
| This compound | PFKFB3 (disputed), Potential off-targets (e.g., NF-κB) | Inhibition | Dose-dependent inhibition observed. Significant inhibition in healthy neutrophils at 25 µM and 50 µM. In rheumatoid arthritis neutrophils, inhibition is significant at all concentrations from 10 µM to 50 µM.[1] | Inhibits both ROS production and NET release.[1][2] Its mechanism may be independent of direct PFKFB3 inhibition. |
| AZ67 | PFKFB3 | No significant effect | Tested at concentrations from 10 nM to 10 µM. | A highly specific PFKFB3 inhibitor that does not inhibit ROS or NET production, suggesting that direct PFKFB3 inhibition is not the primary mechanism for NET release inhibition.[1] |
| YN1 | PFKFB3 | No reported effect on NET release | Data on direct NET release inhibition is limited. | Another PFKFB3 inhibitor that, like AZ67, has been used to demonstrate the off-target effects of this compound on other cellular processes like NF-κB signaling. |
Experimental Protocols
For researchers looking to validate these findings, we provide detailed methodologies for key experiments.
Quantification of NET Release using Sytox Green Assay
This assay quantifies extracellular DNA, a key component of NETs, using a cell-impermeable DNA dye.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) - NET inducer
-
This compound and other inhibitors
-
Sytox Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Isolate human neutrophils from peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation.
-
Resuspend neutrophils in RPMI 1640 supplemented with 2% FBS to a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into the wells of a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors (e.g., 10, 25, 50 µM) for 30 minutes at 37°C.
-
Add Sytox Green to each well at a final concentration of 5 µM.
-
Induce NETosis by adding PMA to a final concentration of 100 nM to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 30 minutes for 4 hours.
-
The increase in fluorescence intensity corresponds to the amount of extracellular DNA released.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses a luminol-based chemiluminescence assay to measure ROS production in neutrophils.
Materials:
-
Isolated human neutrophils
-
Hank's Balanced Salt Solution (HBSS)
-
Luminol sodium salt
-
Horseradish peroxidase (HRP)
-
PMA
-
This compound and other inhibitors
-
96-well white, opaque plates
-
Luminometer
Protocol:
-
Isolate human neutrophils as described previously.
-
Resuspend the neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
In a 96-well white, opaque plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of HBSS containing the desired concentration of this compound or other inhibitors and pre-incubate for 15 minutes at 37°C.
-
Prepare a working solution of luminol (100 µM) and HRP (20 U/mL) in HBSS.
-
Add 50 µL of the luminol/HRP working solution to each well.
-
Stimulate ROS production by adding 50 µL of PMA (final concentration 100 nM) to the appropriate wells.
-
Immediately place the plate in a luminometer and measure chemiluminescence every 2 minutes for 60-90 minutes.
-
The integral of the chemiluminescence signal over time (Area Under the Curve) represents the total ROS production.
Visualizing the Pathways
To better understand the molecular interactions, the following diagrams illustrate the key signaling pathways involved in NET release and the proposed points of inhibition by this compound.
Caption: Proposed signaling pathway for PMA-induced NETosis and points of inhibition.
Caption: General experimental workflow for validating NET release inhibitors.
References
3PO Efficacy Face-Off: Unmasking Performance in Normoxic vs. Hypoxic Environments
For Immediate Release
This comprehensive guide offers a detailed comparison of the efficacy of the 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibitor, 3PO, under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and limitations of targeting glycolysis in the tumor microenvironment.
Executive Summary
Hypoxia is a common feature of solid tumors and is associated with aggressive tumor phenotypes and resistance to conventional therapies. The glycolytic enzyme PFKFB3 is a key player in the metabolic adaptation of cancer cells to hypoxia, primarily through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). The PFKFB3 inhibitor, this compound, has emerged as a promising anti-cancer agent by targeting this metabolic vulnerability. However, its efficacy is significantly influenced by the oxygenation status of the tumor cells. This guide synthesizes available data to compare the effects of this compound in normoxic and hypoxic settings, providing insights into its mechanism of action and potential clinical applications.
Quantitative Data Comparison
| Efficacy Parameter | Normoxic Conditions | Hypoxic Conditions | Supporting Evidence |
| Cell Proliferation | Inhibition of proliferation observed. | Reduced inhibition of proliferation expected. PFKFB3 upregulation in hypoxia promotes cell survival and proliferation. | PFKFB3 promotes the proliferation of hypoxic breast cancer cells[2]. |
| Apoptosis Induction | This compound is known to induce apoptosis in various cancer cell lines. | Reduced induction of apoptosis is likely. Hypoxia is known to confer resistance to apoptosis. | Hypoxic cells show lower levels of total apoptotic cell populations compared to normoxic cells[1]. |
| Glycolysis Inhibition | This compound effectively reduces glucose uptake and glycolytic flux. | This compound still inhibits glycolysis, but the overall reliance of cells on this pathway is much higher, potentially requiring higher concentrations for a cytotoxic effect. | Targeting PFKFB3 reduces glucose uptake and cell proliferation in AML cells[3]. |
Experimental Protocols
In Vitro Hypoxia Induction and Cell Viability Assay
This protocol describes a general method for inducing hypoxia in cultured cancer cells and subsequently assessing the effect of this compound on cell viability.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., MCF-7, PC3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound.
2. Induction of Hypoxia:
-
For hypoxic conditions, the plates are placed in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (e.g., 24-48 hours).
-
For normoxic conditions, control plates are incubated in a standard incubator with 21% O₂ and 5% CO₂.
3. Cell Viability Assessment (MTT Assay):
-
Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assessment by Annexin V-FITC/PI Staining
This protocol outlines the procedure for quantifying apoptosis in cancer cells treated with this compound under normoxic and hypoxic conditions.
1. Cell Treatment and Hypoxia Induction:
-
Cells are cultured and treated with this compound as described above under both normoxic and hypoxic conditions.
2. Cell Staining:
-
After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for comparing its efficacy under different oxygen conditions.
Caption: Experimental workflow for comparing this compound's efficacy.
Caption: HIF-1α/PFKFB3 pathway under hypoxia and this compound's target.
References
Independent Verification of 3PO's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor 3PO with alternative compounds, focusing on the independent verification of its mechanism of action. Quantitative data from various studies are summarized for easy comparison, and detailed methodologies for key experiments are provided.
Challenging the Primary Narrative: Is PFKFB3 the True Target of this compound?
This compound, or 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, has been widely characterized as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme that regulates glycolysis by producing fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. Inhibition of PFKFB3 by this compound is reported to suppress glucose uptake and decrease intracellular levels of Fru-2,6-BP, lactate, and ATP, thereby inhibiting cell proliferation in various cancer cell lines.
However, recent independent investigations have cast doubt on the specificity of this compound for PFKFB3. Some studies suggest that this compound does not directly bind to the enzyme. An alternative mechanism has been proposed wherein this compound induces intracellular acidification, which in turn non-specifically inhibits glycolytic enzymes. This guide will delve into the evidence supporting both the established and the alternative mechanisms of action and compare this compound with more specific PFKFB3 inhibitors and other glycolysis inhibitors.
Quantitative Comparison of Glycolysis Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives in various enzymatic assays and cell lines. This data allows for a direct comparison of their potency.
| Inhibitor | Target | Assay Type | IC50 Value | Cell Line/Enzyme Source |
| This compound | PFKFB3 | Enzymatic Assay | ~25 µM (K_i) | Recombinant Human PFKFB3 |
| Cell Proliferation | Cell-based | 1.4 - 24 µM | Various Cancer Cell Lines | |
| AZ67 | PFKFB3 | Enzymatic Assay | 11 nM | Recombinant Human PFKFB3 |
| PFKFB2 | Enzymatic Assay | 159 nM | Recombinant Human PFKFB2 | |
| PFKFB1 | Enzymatic Assay | 1130 nM | Recombinant Human PFKFB1 | |
| PFK15 | PFKFB3 | Enzymatic Assay | 110 nM | Recombinant PFKFB3 |
| Cell Proliferation | Cell-based | Not specified | DLD1 and HUVEC cells | |
| PFK158 | PFKFB3 | Not specified | Not specified | Not specified |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Cell-based (Viability) | 0.22 - 2.70 mM | Acute Lymphoblastic Leukemia cell lines |
| Glucose Uptake | Cell-based | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the verification of this compound's mechanism of action are provided below.
PFKFB3 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the kinase activity of PFKFB3.
Materials:
-
Recombinant human PFKFB3 enzyme
-
ATP
-
Fructose-6-phosphate (F6P)
-
Coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, AZ67, etc.) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, F6P, coupling enzymes, and NADH.
-
Add the test compound at various concentrations to the wells of a microplate. Include a DMSO control.
-
Initiate the reaction by adding the recombinant PFKFB3 enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Glucose Uptake Assay
This assay measures the rate of glucose transport into cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Glucose-free culture medium
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Test compounds
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with glucose-free medium.
-
Pre-incubate the cells with the test compound at various concentrations for a specified time.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG to the medium and incubate for a short period (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the uptake to the protein concentration of each well.
-
Calculate the percentage of inhibition compared to the control and determine the IC50 value.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.
Materials:
-
Cultured cells
-
Cell culture medium
-
Test compounds
-
Lactate assay kit (commercially available, typically based on lactate oxidase or lactate dehydrogenase)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat with test compounds for a specified duration.
-
Collect the cell culture medium.
-
Perform the lactate assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or protein concentration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a small molecule to a protein, providing information on binding affinity, stoichiometry, and thermodynamics.
Materials:
-
Isothermal titration calorimeter
-
Purified PFKFB3 protein
-
Test compound (e.g., this compound, AZ67)
-
Dialysis buffer
Procedure:
-
Dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat peaks to obtain the enthalpy change for each injection.
-
Plot the enthalpy change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Intracellular pH Measurement
This method assesses changes in the internal pH of cells in response to treatment with a compound like this compound.
Materials:
-
Cultured cells
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Test compounds
-
Fluorescence microscope or plate reader with ratio imaging capabilities
Procedure:
-
Load the cells with the BCECF-AM dye, which is cleaved by intracellular esterases to the fluorescent, pH-sensitive BCECF.
-
Wash the cells to remove extracellular dye.
-
Treat the cells with the test compound.
-
Excite the cells at two different wavelengths (e.g., 490 nm and 440 nm for BCECF) and measure the emission at a single wavelength (e.g., 535 nm).
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Generate a calibration curve by exposing the cells to buffers of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Use the calibration curve to convert the fluorescence ratios of the experimental samples to intracellular pH values.
¹H-NMR Metabolomics
This technique provides a comprehensive profile of the small molecule metabolites within a cell, allowing for the assessment of global metabolic changes induced by a compound.
Materials:
-
Cultured cells
-
Test compounds
-
Methanol, Chloroform, and Water (for extraction)
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O) with an internal standard (e.g., TSP)
Procedure:
-
Culture and treat cells with the test compound.
-
Quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract metabolites using a biphasic solvent system (e.g., methanol:chloroform:water).
-
Separate the polar (aqueous) and non-polar (organic) phases.
-
Lyophilize the polar extracts.
-
Reconstitute the dried extracts in a deuterated solvent containing an internal standard for NMR analysis.
-
Acquire ¹H-NMR spectra for each sample.
-
Process the spectra (phasing, baseline correction, and referencing).
-
Identify and quantify metabolites using spectral databases and software.
-
Perform statistical analysis to identify significant metabolic changes between control and treated groups.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: The Glycolysis Pathway and Points of Inhibition.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Caption: NMR-Based Metabolomics Workflow.
Conclusion
The evidence surrounding the mechanism of action of this compound is complex. While it clearly inhibits glycolysis, the direct and specific inhibition of PFKFB3 is now a subject of debate. The alternative hypothesis of intracellular acidification leading to non-specific enzyme inhibition warrants serious consideration. For researchers investigating the role of PFKFB3 in cellular processes, the use of more specific inhibitors such as AZ67 is recommended for clearer, on-target validation. This guide provides the necessary data and protocols to enable researchers to critically evaluate the effects of this compound and to design experiments that can further elucidate its true mechanism of action.
evaluating the therapeutic potential of 3PO vs. current cancer therapies
Comparison with Current Cancer Therapies
The therapeutic strategy of 3PO differs fundamentally from conventional cancer treatments.
-
vs. Chemotherapy: Traditional chemotherapy non-selectively targets all rapidly dividing cells, leading to significant side effects on healthy tissues like bone marrow and the digestive tract. In contrast, this compound exploits a metabolic vulnerability more specific to cancer cells, potentially offering a better therapeutic window and reduced toxicity to normal cells.
-
vs. Targeted Therapy: Therapies like tyrosine kinase inhibitors (TKIs) block specific oncogenic signaling pathways that drive cancer growth. While highly effective, resistance often develops as cancer cells reroute their signaling through alternative pathways. This compound targets a more fundamental process—energy metabolism—which may be effective against tumors that have developed resistance to signaling-pathway-specific drugs. Furthermore, PFKFB3 inhibitors have been shown to potentially overcome resistance to targeted agents and may act synergistically when used in combination.
-
vs. Immunotherapy: Immunotherapies, such as checkpoint inhibitors, unleash the patient's immune system to attack the tumor. The metabolic state of the tumor microenvironment can significantly impact immune cell function. By altering the metabolic landscape (e.g., reducing lactate production), PFKFB3 inhibition may also have immunomodulatory effects, potentially enhancing the efficacy of immunotherapies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its derivatives compared to other agents.
Table 1: In Vitro Cytotoxicity (IC50) of PFKFB3 Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
|---|---|---|---|---|
| This compound | Various | Solid tumor & hematologic cell lines | 1.4 - 24 | |
| This compound | Melanoma | A375 | 114.0 (24h) / 104.1 (48h) |
| PFK-158 | N/A (Enzyme Assay) | Recombinant PFKFB3 | 8.939 | |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Discrepancies in IC50 values can arise from different experimental conditions and assay durations.
Table 2: Comparative In Vivo Efficacy of PFKFB3 Inhibitors
| Compound | Cancer Model | Administration | Key Findings | Citation |
|---|---|---|---|---|
| This compound | Lewis Lung Carcinoma Xenograft | 0.07 mg/g; i.p. daily for 14 days | Suppressed tumor growth compared to control. | |
| This compound | HL-60 Leukemia Xenograft | 0.07 mg/g; i.p. (cycled) | Suppressed tumorigenic growth. |
| PFK-158 | Various Solid Tumors | N/A (Phase 1 Trial) | First PFKFB3 inhibitor to enter human clinical trials. | |
Experimental Protocols
Key Experiment: Cell Viability MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549 lung adenocarcinoma cells) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 200 µL of culture medium. The plate is incubated for 24 hours to allow cells to attach.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Key Experiment: In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: A specific number of human cancer cells (e.g., 5-10 million) are suspended in a solution like PBS or Matrigel and are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is regularly measured using calipers (Volume = (width)² x length / 2).
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route, such as intraperitoneal (i.p.) or oral gavage, following a specific dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor size and mouse body weight are monitored throughout the study to assess efficacy and toxicity, respectively.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The mean tumor volume of the treatment group is compared to the control group over time to determine the percentage of tumor growth inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound targeting the Warburg Effect in cancer cells.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Preclinical workflow for evaluating a novel anticancer compound.
Conclusion and Future Directions
Targeting cancer metabolism with PFKFB3 inhibitors like this compound represents a rational and promising therapeutic strategy. By disrupting the glycolytic pathway that cancer cells are heavily reliant upon, these agents offer a distinct mechanism of action compared to conventional chemotherapy and targeted therapies. Preclinical data for this compound and its derivatives demonstrate significant anti-tumor activity both in vitro and in vivo.
The progression of the this compound derivative, PFK-158, into Phase 1 clinical trials is a critical step in validating this approach in human patients. However, it is important to note that some recent studies have questioned whether this compound binds directly to PFKFB3, suggesting its anti-glycolytic effects may arise from other mechanisms, such as altering intracellular pH. This highlights the need for continued research to fully elucidate the precise mechanism of action.
Future research should focus on:
-
Completing and analyzing data from ongoing clinical trials to determine the safety and efficacy of PFKFB3 inhibitors in humans.
-
Identifying predictive biomarkers to select patients most likely to respond to this metabolic therapy.
-
Exploring combination strategies, pairing PFKFB3 inhibitors with standard chemotherapy, targeted agents, or immunotherapies to enhance anti-tumor effects and overcome resistance.
Safety Operating Guide
Proper Disposal Procedures for 3PO (PFKFB3 Inhibitor)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides procedural guidance for the proper disposal of 3PO, a common laboratory chemical used by researchers, scientists, and drug development professionals. The information herein is intended to supplement, not replace, institutional and regulatory waste disposal protocols.
Chemical Identification:
While "this compound" is a common shorthand, it is crucial to confirm the specific chemical being handled. This guide pertains to the PFKFB3 inhibitor, also known as:
-
Chemical Name: 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
-
CAS Number: 13309-08-5
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, the following procedures are based on established best practices for the disposal of solid, non-highly reactive, organic research chemicals, with particular consideration for its pyridine-containing structure.
Quantitative Data Summary
The following table summarizes known quantitative data for this compound. This information is critical for appropriate handling and storage prior to disposal.
| Property | Value | Source |
| Molecular Weight | 210.23 g/mol | [1] |
| Formula | C13H10N2O | [1] |
| Appearance | Solid | [2] |
| Solubility in DMSO | ≥ 21.02 mg/mL (100 mM) |
Disposal Workflow and Protocol
The proper disposal of this compound should be handled as a hazardous waste, following a strict protocol to ensure safety and regulatory compliance. The general procedure involves collection, labeling, and transfer to a licensed chemical waste disposal service.
Experimental Protocol for Disposal:
The disposal of this compound does not typically involve an experimental protocol for neutralization or deactivation in the lab due to the potential for unknown reactions and the generation of other hazardous byproducts. The standard and recommended protocol is collection and disposal via a certified waste management provider.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Place waste this compound and any materials lightly contaminated with it (e.g., weighing papers, gloves, paper towels) into a designated, sealable, and chemically compatible waste container.
-
This container should be clearly labeled for "Solid Organic Waste" or as per your institution's guidelines.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste collection.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one."
-
The CAS number: "13309-08-5."
-
An accurate estimation of the quantity of waste.
-
The date when the first waste was added.
-
The name of the principal investigator and the laboratory information.
-
-
-
Storage:
-
Disposal:
-
Once the container is full or ready for disposal, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Waste pyridine and its derivatives are often disposed of via incineration by a licensed facility.[1]
-
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
